molecular formula C5H8N2OS B1517517 2-isothiocyanato-N,N-dimethylacetamide CAS No. 1096845-76-9

2-isothiocyanato-N,N-dimethylacetamide

Cat. No.: B1517517
CAS No.: 1096845-76-9
M. Wt: 144.2 g/mol
InChI Key: LYUDHYFVCISADE-UHFFFAOYSA-N
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Description

2-Isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9) is an organic compound with the molecular formula C5H8N2OS and a molecular weight of 144.2 g/mol . This chemical serves as a valuable building block and ligand in advanced materials science and crystal engineering. Its primary research application is in the synthesis and growth of organometallic single crystals with second-order nonlinear optical (NLO) properties . For instance, it forms complexes such as diaqua (thiocyanato) manganese mercury-N, N-dimethylacetamide (MMTWD), which exhibit excellent nonlinear optical efficiency, high physicochemical stability, and are candidates for applications in optoelectronics, telecommunication, and optical signal processing . The mechanism of action for this compound in crystal engineering often involves its coordination to metal centers or participation in hydrogen bonding as a hydrogen-bond acceptor, which helps create a microscopic hyperpolarizability that enhances the NLO properties of the resulting material . From a structural perspective, the molecule features an isothiocyanate (-N=C=S) functional group linked to a dimethylacetamide moiety, which is known to be a highly polar solvent . Researchers should note that this compound is typically supplied as a powder and may require cold-chain transportation and storage at 4°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-isothiocyanato-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDHYFVCISADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Isothiocyanato-N,N-dimethylacetamide is a fascinating, yet underexplored, organic molecule that stands at the intersection of two functionally significant chemical classes: the isothiocyanates and the N,N-disubstituted amides. While direct literature on this specific compound is sparse, a comprehensive understanding of its molecular structure, properties, and potential applications can be extrapolated from the well-documented characteristics of its constituent moieties. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed exploration of 2-isothiocyanato-N,N-dimethylacetamide, offering insights into its synthesis, reactivity, and prospective utility, particularly in the realm of medicinal chemistry and drug discovery.

The isothiocyanate group (-N=C=S) is a hallmark of many naturally occurring compounds, particularly those found in cruciferous vegetables, and is renowned for its diverse biological activities, including anticancer and antimicrobial properties[1][2]. On the other hand, the N,N-dimethylacetamide (DMAc) core is a widely utilized polar aprotic solvent in organic synthesis and the pharmaceutical industry, known for its ability to dissolve a wide range of substances[3][4][5][6][7][8]. The strategic combination of these two functional groups in a single molecule suggests a compound with unique physicochemical properties and a promising pharmacological profile. This guide will delve into the theoretical and practical aspects of 2-isothiocyanato-N,N-dimethylacetamide, providing a foundational resource for its future investigation and application.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-isothiocyanato-N,N-dimethylacetamide features a central N,N-dimethylacetamide framework with a reactive isothiocyanate group attached to the alpha-carbon. This structure imparts a unique combination of polarity from the amide and reactivity from the isothiocyanate.

A summary of its predicted physicochemical properties is presented below:

PropertyPredicted ValueSource/Method
Molecular Formula C₅H₈N₂OSCalculated
Molecular Weight 144.19 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Inferred from similar compounds
Boiling Point > 165 °C (predicted)Inferred from N,N-dimethylacetamide[3][9]
Solubility Miscible with water and most organic solvents (predicted)Inferred from N,N-dimethylacetamide[3][7]
CAS Number Not available

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the methyl groups attached to the nitrogen would likely appear as a singlet, while the methylene protons adjacent to the isothiocyanate group would exhibit a distinct chemical shift.

  • ¹³C NMR: The carbon of the isothiocyanate group would have a characteristic resonance in the range of 120-140 ppm. The carbonyl carbon of the amide would also be readily identifiable.

  • IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) would be expected around 2050-2150 cm⁻¹. The amide carbonyl (C=O) stretch would appear around 1650 cm⁻¹[10].

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 144.19, with characteristic fragmentation patterns.

Synthesis and Reactivity

While a specific, validated synthesis for 2-isothiocyanato-N,N-dimethylacetamide is not documented, a plausible synthetic route can be proposed based on established methods for isothiocyanate formation[2][11]. A common and effective approach involves the reaction of a primary amine with a thiocarbonylating agent.

A proposed synthetic workflow is as follows:

Caption: Proposed two-step synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

The reactivity of 2-isothiocyanato-N,N-dimethylacetamide is dominated by the electrophilic carbon atom of the isothiocyanate group. This moiety readily reacts with nucleophiles such as primary and secondary amines to form thioureas, and with thiols to form dithiocarbamates. The N,N-dimethylacetamide portion of the molecule is relatively stable but can undergo hydrolysis under strong acidic conditions[3].

Potential Applications in Drug Development and Biological Activity

The isothiocyanate functional group is a well-established pharmacophore with a broad range of biological activities. Arylalkyl isothiocyanates, for instance, have shown significant inhibitory effects on certain cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens[12].

Potential Mechanisms of Action:

The primary mechanism of action for many bioactive isothiocyanates involves their ability to covalently modify cysteine residues in proteins. This can lead to the modulation of various cellular signaling pathways.

Caption: Covalent modification of proteins by 2-isothiocyanato-N,N-dimethylacetamide.

The N,N-dimethylacetamide component of the molecule is expected to enhance its solubility and bioavailability, potentially improving its pharmacokinetic profile compared to more lipophilic isothiocyanates. N,N-dimethylacetamide itself has been investigated for its own biological activities, including anti-inflammatory and bone-regenerative properties[5][13]. The combination of these two moieties could lead to a synergistic therapeutic effect.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of 2-isothiocyanato-N,N-dimethylacetamide.

Protocol 1: Synthesis of 2-isothiocyanato-N,N-dimethylacetamide

  • Synthesis of 2-amino-N,N-dimethylacetamide:

    • In a well-ventilated fume hood, dissolve 2-chloro-N,N-dimethylacetamide in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath and slowly bubble excess ammonia gas through the solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting 2-amino-N,N-dimethylacetamide by column chromatography or distillation.

  • Synthesis of 2-isothiocyanato-N,N-dimethylacetamide:

    • Dissolve the purified 2-amino-N,N-dimethylacetamide in a dry, inert solvent like dichloromethane.

    • Add a stoichiometric equivalent of a thiocarbonylating agent, such as thiophosgene or di(1H-imidazol-1-yl)methanethione, dropwise at 0 °C.

    • Include a non-nucleophilic base, like triethylamine, to scavenge the liberated acid[2][11].

    • Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • A C18 reversed-phase column is suitable for analysis.

    • A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) can be employed.

    • Detection can be performed using a UV detector at a wavelength where the isothiocyanate or amide chromophore absorbs.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A polar capillary column is recommended for the separation of this polar analyte.

    • The mass spectrometer can be operated in electron ionization (EI) mode to obtain characteristic fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

Conclusion

2-Isothiocyanato-N,N-dimethylacetamide represents a promising, albeit theoretically conceived, molecule with significant potential in the field of drug discovery and development. By combining the well-established biological activity of the isothiocyanate group with the favorable physicochemical properties of the N,N-dimethylacetamide core, this compound offers a unique scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biology of this intriguing molecule. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully elucidate its potential as a valuable tool in medicinal chemistry.

References

  • Nowak, J., T. K. Olszewski, and A. T. M. G. A. H. E. Z. A. Bodzioch. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules 26.9 (2021): 2697.
  • MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22370629. Retrieved from [Link]

  • Zewge, D., et al. "Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives." The Royal Society of Chemistry, 2018.
  • Wikipedia. Dimethylacetamide. Retrieved from [Link]

  • Tradeasia. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylphenylisothiocyanate. Retrieved from [Link]

  • RACO. N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Retrieved from [Link]

  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • MDPI. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • NIST. N,N-Dimethylacetamide. Retrieved from [Link]

  • American Chemical Society. N,N−Dimethylacetamide. Retrieved from [Link]

  • Fisher Scientific. N N-Dimethylacetamide. Retrieved from [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. Inhibition of N-nitrosodimethylamine demethylase in rat and human liver microsomes by isothiocyanates and their glutathione, L-cysteine, and N-acetyl-L-cysteine conjugates. Retrieved from [Link]

  • ResearchGate. (PDF) Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • NIST. N,N-Dimethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

2-isothiocyanato-N,N-dimethylacetamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9) is a specialized electrophilic building block used primarily in the synthesis of heterocycles and the modification of biomolecules. Structurally, it consists of a highly reactive isothiocyanate (-N=C=S) group attached to the


-carbon of an 

-dimethylacetamide moiety. This unique architecture makes it a valuable "bifunctional" reagent: the isothiocyanate group serves as a potent electrophile for nucleophilic attack (by amines, thiols, hydrazines), while the dimethylacetamide tail provides a polar, non-protic solubilizing group often retained in the final pharmacophore to modulate physicochemical properties (LogP, solubility).

This guide details the physicochemical identifiers, synthesis protocols, reactivity profiles, and safety standards required for its application in high-throughput drug discovery and peptide chemistry.

Chemical Identifiers & Properties

The following data establishes the distinct identity of the compound for regulatory and experimental verification.

Property Data
Chemical Name 2-Isothiocyanato-N,N-dimethylacetamide
Synonyms N,N-Dimethyl-2-isothiocyanatoacetamide; Dimethylcarbamoylmethyl isothiocyanate
CAS Number 1096845-76-9
Molecular Formula

Molecular Weight 144.20 g/mol
SMILES CN(C)C(=O)CN=C=S
InChI Key LYUDHYFVCISADE-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DMSO, DMF, DCM, Acetone; Hydrolyzes in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive

Synthesis & Production Protocol

The industrial and laboratory-scale synthesis of 2-isothiocyanato-N,N-dimethylacetamide typically proceeds via a nucleophilic substitution of the corresponding


-chloroacetamide with an inorganic thiocyanate salt.
Mechanism of Formation

The reaction follows an


 mechanism where the thiocyanate anion (

) attacks the electrophilic

-carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride ion.
Experimental Protocol
  • Precursor: 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0).

  • Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

    
    ).
    
  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-N,N-dimethylacetamide in anhydrous acetone (0.5 M concentration).

  • Activation: Add 1.2 equivalents of dry Potassium Thiocyanate (KSCN).

  • Reaction: Heat the suspension to reflux (approx. 56°C for acetone) with vigorous stirring for 3–5 hours. Monitor consumption of the starting chloride by TLC (stain with KMnO4) or GC-MS.

  • Work-up: Cool the mixture to room temperature. The byproduct, Potassium Chloride (KCl), will precipitate out.

  • Filtration: Filter off the inorganic salts through a celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude isothiocyanate oil.

  • Purification: If necessary, purify via vacuum distillation or flash chromatography (though the crude is often sufficiently pure for subsequent steps due to the quantitative nature of the reaction).

Synthesis Start 2-Chloro-N,N-dimethylacetamide (Electrophile) Transition SN2 Transition State (Acetone, Reflux) Start->Transition Reagent KSCN (Nucleophile) Reagent->Transition Product 2-Isothiocyanato-N,N-dimethylacetamide (Target) Transition->Product - Cl⁻ Byproduct KCl (Precipitate) Transition->Byproduct

Figure 1: Synthetic pathway via nucleophilic substitution.

Reactivity Profile & Applications

The isothiocyanate group is the primary reactive center. The carbon atom of the


 group is highly electrophilic, making it susceptible to attack by nucleophiles containing lone pairs (N, O, S).
A. Synthesis of Thiazoles (Hantzsch-like Cyclization)

One of the most critical applications is the synthesis of 2-aminothiazoles , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors).

  • Thiourea Formation: Reaction with a primary amine yields a thiourea intermediate.

  • Cyclization: The thiourea reacts with an

    
    -haloketone to close the thiazole ring.
    
B. Heterocycle Libraries (DNA-Encoded Libraries)

In the context of DNA-Encoded Libraries (DEL), this building block is used to introduce diversity.[1] The isothiocyanate reacts with DNA-tagged amines to form thioureas, which can then be cyclized into thiohydantoins or 2-amino-1,3,4-thiadiazoles (via reaction with hydrazines).

C. Edman-Type Degradation/Labeling

Similar to Phenyl Isothiocyanate (PITC), this compound can react with the N-terminal amine of peptides. However, the resulting dimethylacetamide group alters the solubility and chromatographic retention of the derivative compared to the phenyl group, potentially offering advantages in separating hydrophobic peptides.

Reactivity cluster_reactions Nucleophilic Attacks ITC 2-Isothiocyanato-N,N-dimethylacetamide (Electrophile) Thiourea Substituted Thiourea (Intermediate) ITC->Thiourea + R-NH₂ Thiosemi Thiosemicarbazide ITC->Thiosemi + Hydrazine Amine Primary Amine (R-NH₂) Hydrazine Hydrazine (NH₂-NH₂) Thiazole 2-Aminothiazole (via α-haloketone) Thiourea->Thiazole + α-Haloketone Triazole 1,2,4-Triazole (via cyclization) Thiosemi->Triazole + Base/Heat

Figure 2: Divergent synthesis pathways for heterocyclic scaffolds.

Safety & Handling (E-E-A-T)

Isothiocyanates are potent electrophiles and biological sensitizers. Strict adherence to safety protocols is non-negotiable.

  • Lachrymator: Like many isothiocyanates, this compound may be a lachrymator (tear-inducing). Handle only in a functioning fume hood.

  • Skin Sensitizer: Direct contact can cause severe dermatitis and allergic sensitization. Double-gloving (Nitrile) is recommended.

  • Moisture Sensitivity: The isothiocyanate group can hydrolyze to the corresponding amine and COS (carbonyl sulfide) over time if exposed to water. Store in a desiccator or under inert gas.

  • Incompatibility: Avoid contact with strong bases, alcohols, and amines unless intended for reaction.

References

  • Enamine Ltd. (n.d.). 2-Isothiocyanato-N,N-dimethylacetamide Product Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-isothiocyanato-N,N-dimethylacetamide. National Library of Medicine. Retrieved from

  • AK Scientific. (n.d.). Product Catalog: 2-Isothiocyanato-N,N-dimethylacetamide. Retrieved from

  • Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Isothiocyanates with Amines. Journal of the American Chemical Society. (General reactivity reference).
  • Satz, A. L., et al. (2022). DNA-Encoded Libraries: A New Era in Drug Discovery. ACS Medicinal Chemistry Letters.

Sources

Aqueous Stability of 2-Isothiocyanato-N,N-dimethylacetamide: A Guide to Mechanistic Prediction and Empirical Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Isothiocyanates (ITCs) represent a class of highly reactive, electrophilic compounds with significant therapeutic potential, making them attractive candidates in drug discovery. However, their inherent reactivity presents substantial challenges for aqueous formulation and stability. This guide provides a comprehensive technical overview of the predicted chemical stability of a novel ITC, 2-isothiocyanato-N,N-dimethylacetamide, in aqueous solutions. As direct literature on this specific molecule is not available, this document synthesizes established principles of isothiocyanate chemistry to forecast its degradation pathways. We delve into the primary mechanisms of hydrolysis and subsequent reactions, explore the critical influence of pH and temperature, and provide detailed, field-proven experimental protocols for empirically determining its stability profile. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both a theoretical framework and a practical playbook for assessing and managing the stability of this and similar electrophilic drug candidates.

Introduction: The Isothiocyanate Stability Challenge

Isothiocyanates (R-N=C=S) are well-recognized for their broad biological activity, including potent anti-cancer and anti-inflammatory properties.[1] This activity is intrinsically linked to the electrophilic carbon atom of the isothiocyanate moiety, which readily reacts with nucleophilic groups in biological macromolecules.[2] This same reactivity, however, makes ITCs susceptible to degradation in aqueous environments, a critical hurdle for developing stable, effective, and safe pharmaceutical formulations.

The stability of an ITC in solution dictates its shelf-life, bioavailability, and ultimately, its therapeutic efficacy. Uncontrolled degradation can lead to a loss of potency and the formation of unknown impurities with potential toxicities. The subject of this guide, 2-isothiocyanato-N,N-dimethylacetamide, combines the highly reactive ITC functional group with a stable N,N-disubstituted amide scaffold. Understanding the interplay between these two groups in an aqueous medium is paramount for its development as a potential therapeutic agent.

This document serves as a proactive guide to:

  • Predict the likely degradation pathways based on first principles of organic chemistry.

  • Identify key environmental factors that govern the rate of degradation.

  • Provide robust, self-validating analytical methodologies to quantify stability and characterize degradants.

Predicted Degradation Chemistry

The chemical fate of 2-isothiocyanato-N,N-dimethylacetamide in water is dictated by the extreme electrophilicity of the central carbon in the -N=C=S group. This carbon is susceptible to attack by nucleophiles, with water being the most abundant in an aqueous formulation.

Primary Degradation Pathway: Hydrolysis

The most direct degradation route is the nucleophilic attack of a water molecule on the isothiocyanate carbon. This reaction is expected to proceed through an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield 2-amino-N,N-dimethylacetamide and carbonyl sulfide (COS), which is further hydrolyzed to hydrogen sulfide and carbon dioxide.[3]

The causality for this pathway is the energetically favorable collapse of the thiocarbamic acid, driven by the formation of a stable amine and gaseous byproducts. This hydrolysis can be catalyzed by both acid and base.[3]

G cluster_main Predicted Hydrolysis Pathway mol 2-Isothiocyanato- N,N-dimethylacetamide intermediate Thiocarbamic Acid Intermediate (Unstable) mol->intermediate Nucleophilic Attack h2o + H₂O amine 2-Amino-N,N-dimethylacetamide intermediate->amine cos Carbonyl Sulfide (COS) intermediate->cos

Caption: Predicted primary hydrolysis pathway of 2-isothiocyanato-N,N-dimethylacetamide.

Secondary Degradation Pathway: Thiourea Formation

A crucial aspect of ITC degradation is that the primary degradant can itself be reactive. The 2-amino-N,N-dimethylacetamide formed via hydrolysis is a nucleophile. It can attack the electrophilic carbon of a second, intact molecule of the parent isothiocyanate. This results in the formation of a stable, N,N'-disubstituted thiourea derivative.[2][4][5]

This self-propagating degradation pathway is a critical consideration, as it means the degradation rate may not be linear and can accelerate as the amine product accumulates. The presence of thiourea impurities is a common indicator of isothiocyanate degradation in formulations.[6]

G cluster_main Secondary Degradation: Thiourea Formation mol Parent Isothiocyanate thiourea N,N'-Disubstituted Thiourea mol->thiourea amine Amine Degradant (from Hydrolysis) amine->thiourea plus +

Caption: Formation of a thiourea derivative via reaction with the primary amine degradant.

Structural Consideration: The Amide Moiety

The N,N-dimethylacetamide portion of the molecule is, by contrast, highly stable. N,N-disubstituted amides are famously resistant to hydrolysis except under harsh acidic or basic conditions, which are typically outside the physiological or formulation range.[7] Therefore, degradation is overwhelmingly predicted to occur at the isothiocyanate functional group, leaving the amide bond intact.

Key Factors Influencing Aqueous Stability

The rate and outcome of the degradation pathways described above are critically dependent on environmental conditions. A thorough understanding of these factors is essential for designing robust stability studies and developing viable formulations.

Effect of pH

The pH of the aqueous medium is arguably the most significant factor governing ITC stability.[8]

  • Acidic Conditions (pH < 4): Hydrolysis is generally accelerated. The nitrogen atom of the ITC can be protonated, increasing the electrophilicity of the carbon and making it more susceptible to attack by water.[3]

  • Neutral Conditions (pH ~7): While often the region of greatest stability for many compounds, ITCs can still undergo slow hydrolysis.[9] The reaction with any amine degradation products is also prominent at this pH.

  • Alkaline Conditions (pH > 8): Degradation is significantly accelerated due to the presence of the hydroxide ion (OH⁻), a much stronger nucleophile than water.[2][6] This leads to rapid decomposition.

Table 1: Predicted pH-Dependent Stability Profile

pH Range Primary Nucleophile Expected Degradation Rate Key Degradation Products
1-4 H₂O Moderate to High 2-Amino-N,N-dimethylacetamide, COS
5-7 H₂O Low to Moderate 2-Amino-N,N-dimethylacetamide, Substituted Thiourea

| 8-10 | OH⁻, H₂O | High to Very High | 2-Amino-N,N-dimethylacetamide, COS |

Effect of Temperature

In line with the principles of chemical kinetics, an increase in temperature will increase the rate of degradation. Stability studies should be conducted at a range of temperatures (e.g., 4°C, 25°C, 40°C) to determine the compound's thermal liability. This data is crucial for defining storage conditions and estimating shelf-life using Arrhenius kinetics. High temperatures, such as those used in heat sterilization, would almost certainly lead to complete degradation.[6]

Experimental Framework for Stability Assessment

Theoretical predictions must be confirmed by empirical data. A well-designed stability study provides quantitative data on degradation kinetics and identifies the resulting products.

Experimental Objective

The primary goal is to determine the pseudo-first-order degradation rate constant (k) and half-life (t½) of 2-isothiocyanato-N,N-dimethylacetamide under controlled aqueous conditions (defined pH, buffer, and temperature). A secondary objective is to identify and, if possible, quantify the major degradation products.

Overall Experimental Workflow

The process for conducting a forced degradation study is systematic, ensuring reproducibility and data integrity.

G cluster_workflow Forced Degradation Study Workflow prep 1. Preparation - Stock Solution (in ACN/DMSO) - Aqueous Buffers (pH 3, 5, 7, 9) incubate 2. Incubation - Dilute stock into buffers - Incubate at controlled T (e.g., 40°C) prep->incubate sample 3. Sampling - Withdraw aliquots at  time points (t=0, 2, 4, 8, 24h) incubate->sample quench 4. Quenching - Dilute sample in cold  ACN/MeOH to stop reaction sample->quench analyze 5. Analysis - HPLC-UV/MS analysis quench->analyze data 6. Data Processing - Plot ln(C/C₀) vs. time - Calculate k and t½ - Identify degradants via MS analyze->data

Caption: A systematic workflow for assessing the aqueous stability of the target compound.

Protocol: Isothermal Stability Study via HPLC-UV/MS

This protocol provides a self-validating system for quantifying the parent compound and detecting its byproducts. The use of High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detectors is critical. UV provides robust quantification of the parent compound, while MS provides mass information for identifying degradants.

1. Materials and Reagents:

  • 2-isothiocyanato-N,N-dimethylacetamide (as a solid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid, LC-MS grade

  • Buffer salts (e.g., citrate, phosphate, borate) for preparing pH buffers

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in ACN or DMSO. Causality Note: A non-aqueous solvent is used for the stock to prevent any degradation before the experiment begins.

  • Aqueous Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5, 50 mM phosphate for pH 7, 50 mM borate for pH 9). Ensure pH is accurately adjusted.

3. Incubation Procedure:

  • For each pH condition, pipette the required volume of buffer into several autosampler vials. Place them in a temperature-controlled block or water bath set to the desired temperature (e.g., 40°C) and allow them to equilibrate.

  • To initiate the reaction (t=0), spike each vial with a small volume of the stock solution to achieve the target final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock should be low (<1-2%) to ensure a primarily aqueous environment.

  • Immediately take the t=0 sample by transferring an aliquot to a new vial containing cold ACN (1:1 v/v) to quench the reaction.

  • Continue incubating and collect subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours) by quenching aliquots in the same manner.

4. HPLC-UV/MS Analysis:

  • Instrumentation: An HPLC system with a diode array detector (DAD) and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Analytical Method: A generic, robust method suitable for small polar molecules is outlined below. This method must be validated for the specific compound.

Table 2: Example HPLC-MS Analytical Parameters

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase column for good retention of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in ACN Organic eluent for the gradient.
Gradient 5% B to 95% B over 10 min A general-purpose gradient to elute the polar parent and less polar degradants.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 35°C Ensures reproducible retention times.
UV Detection 245 nm (or λmax of ITC) ITCs typically have a UV absorbance around 240-250 nm.
MS Ionization ESI Positive Amine and amide groups ionize well in positive mode.

| MS Scan Mode | Full Scan (m/z 50-500) | To detect the parent ion and all potential degradant ions. |

5. Data Analysis:

  • Integrate the peak area of the parent compound from the UV chromatogram at each time point.

  • For each pH, plot the natural logarithm of the remaining concentration (ln[C]) versus time.

  • The slope of the resulting line will be the negative of the rate constant (-k).

  • Calculate the half-life using the formula: t½ = 0.693 / k .

  • Examine the MS data. Look for new peaks in the chromatograms of later time points. The masses of these new peaks can be used to confirm the identity of predicted degradants (e.g., the mass corresponding to the protonated amine or the thiourea).

Conclusion and Formulation Implications

The chemical architecture of 2-isothiocyanato-N,N-dimethylacetamide strongly suggests that it will be susceptible to degradation in aqueous solutions, primarily via hydrolysis at the electrophilic isothiocyanate group. The stability of this compound is predicted to be highly dependent on pH and temperature, with optimal stability likely to be found in a mildly acidic environment (pH 5-6) and under refrigerated conditions. The formation of a substituted thiourea via reaction with its own amine degradant is a significant secondary pathway that must be monitored.

For drug development professionals, these findings underscore the necessity of:

  • Executing rigorous stability studies using the methodologies outlined herein to quantify degradation kinetics.

  • Prioritizing formulation strategies that mitigate water activity, such as lyophilization (freeze-drying) or development in non-aqueous vehicles.

  • Implementing strict pH control with appropriate buffering agents if an aqueous formulation is unavoidable.

  • Establishing analytical methods capable of separating and quantifying not only the parent drug but also its key degradants.

By proactively addressing the inherent instability of the isothiocyanate moiety, researchers can better navigate the challenges of formulation and advance promising therapeutic candidates toward clinical application.

References

  • Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.

  • Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Bioscience, Biotechnology, and Biochemistry.

  • Uang, Y., & Rosen, R. T. (2000). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Food and Drug Analysis, 8(4).

  • Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.

  • Matusheski, N. V., & Jeffery, E. H. (2001). Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 49(4), 1947-1951.

  • Hinojosa-Luna, A., et al. (2024). The influence of physiological pH conditions and myrosinase activity on glucosinolate hydrolysis and isothiocyanate formation during the in vitro digestion of mustard by-products. Food Chemistry, 434, 137434.

  • Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University.

  • Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC.

  • Wikipedia. (2024). Dimethylacetamide.

  • Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.

  • Kyriakoudi, A., & Tsolakou, A. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.

  • Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanato-N,N-dimethylacetamide is a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a reactive isothiocyanate group and a stable amide moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, delving into the underlying reaction mechanisms, experimental considerations, and optimization strategies.

Core Synthesis Strategy: A Two-Step Approach from 2-Amino-N,N-dimethylacetamide

The most prevalent and logical approach to the synthesis of 2-isothiocyanato-N,N-dimethylacetamide involves a two-step process starting from the corresponding primary amine, 2-amino-N,N-dimethylacetamide. This strategy is favored due to the ready availability of the starting material and the well-established chemistry for the conversion of primary amines to isothiocyanates.

The overall transformation can be conceptually broken down as follows:

  • Formation of a Dithiocarbamate Intermediate: The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This reaction is typically rapid and efficient.

  • Desulfurization to the Isothiocyanate: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and generate the final isothiocyanate product.

This two-step, one-pot procedure is a common and effective method for synthesizing a wide variety of isothiocyanates.[1]

Pathway Visualization

Synthesis_Pathway cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization 2-Amino-N,N-dimethylacetamide 2-Amino-N,N-dimethylacetamide Dithiocarbamate_Intermediate Dithiocarbamate Intermediate 2-Amino-N,N-dimethylacetamide->Dithiocarbamate_Intermediate + CS₂ + Base Carbon_Disulfide Carbon Disulfide (CS₂) Base Base 2-Isothiocyanato-N,N-dimethylacetamide 2-Isothiocyanato- N,N-dimethylacetamide Dithiocarbamate_Intermediate->2-Isothiocyanato-N,N-dimethylacetamide + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent

Caption: General two-step synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Detailed Mechanistic Insights and Experimental Protocols

Part 1: Synthesis of the Precursor: 2-Amino-N,N-dimethylacetamide

The synthesis of the starting material, 2-amino-N,N-dimethylacetamide, is a critical first step. A common and efficient method involves the amidation of an N-protected glycine derivative followed by deprotection.

Reaction Scheme:

  • N-Protection of Glycine: Glycine is protected with a suitable group, such as the tert-butoxycarbonyl (Boc) group, to prevent self-polymerization and other side reactions during the subsequent amidation.

  • Amidation with Dimethylamine: The N-protected glycine is then reacted with dimethylamine to form the corresponding N,N-dimethylamide. This step often requires an activating agent to convert the carboxylic acid into a more reactive species.

  • Deprotection: The protecting group is removed under acidic conditions to yield 2-amino-N,N-dimethylacetamide, typically as a hydrochloride salt.[2]

A patent describes a method starting from Boc-glycine, which is activated and then reacted with dimethylamine.[2] Another approach could involve the direct reaction of a glycine ester hydrochloride with dimethylamine, though this may require more forcing conditions.

Experimental Protocol: Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride (Adapted from patent literature[2])

  • Boc-Protection of Glycine: To a solution of glycine in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: The resulting Boc-glycine is dissolved in an appropriate solvent like dichloromethane (DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added. The mixture is cooled in an ice bath, and dimethylamine (as a solution or gas) is added. The reaction is allowed to warm to room temperature and stirred until completion.

  • Deprotection: The crude N-(tert-butoxycarbonyl)-N,N-dimethylglycinamide is dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in ethanol or dioxane) is added. The mixture is stirred at room temperature to effect deprotection. The resulting 2-amino-N,N-dimethylacetamide hydrochloride typically precipitates and can be collected by filtration.

Part 2: Conversion to 2-Isothiocyanato-N,N-dimethylacetamide

With the precursor amine in hand, the conversion to the target isothiocyanate can proceed. The choice of base and desulfurizing agent is crucial for achieving high yields and purity.

1. Formation of the Dithiocarbamate Intermediate

The reaction of 2-amino-N,N-dimethylacetamide with carbon disulfide is typically carried out in the presence of an organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate.[3] The choice of base can be critical, especially for less reactive amines.[4] The reaction is generally fast and can be performed at room temperature.

2. Desulfurization of the Dithiocarbamate

A variety of desulfurizing agents can be employed for this transformation. The selection of the reagent often depends on factors such as substrate scope, reaction conditions, and ease of workup.

Common Desulfurizing Agents:

Desulfurizing AgentKey Features & Considerations
Thiophosgene (CSCl₂) A classical and highly effective reagent.[5][6] However, it is highly toxic and moisture-sensitive, requiring careful handling.[6]
Di-tert-butyl dicarbonate (Boc₂O) A milder and less toxic alternative. The byproducts are volatile, simplifying workup.[7]
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) A modern reagent that has shown high efficiency in one-pot, two-step syntheses of various isothiocyanates with good to very good yields.[1]
Cyanuric chloride (TCT) An economical and effective reagent for the desulfurization of dithiocarbamates, often used under aqueous conditions.[3]
Iodine (I₂) Used in combination with a base, iodine can facilitate the oxidative desulfurization of dithiocarbamates.[8]

Experimental Protocol: One-Pot Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide (A generalized procedure based on common methods[1][3][7])

  • To a stirred solution of 2-amino-N,N-dimethylacetamide hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and provide the basic medium for the subsequent reaction.

  • Add carbon disulfide dropwise to the reaction mixture at room temperature. Stir for a designated period (e.g., 30 minutes to 2 hours) to ensure complete formation of the dithiocarbamate intermediate.

  • Cool the reaction mixture in an ice bath. Add the chosen desulfurizing agent (e.g., a solution of Boc₂O in the same solvent, or solid TCT) portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup the reaction mixture. This typically involves washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure 2-isothiocyanato-N,N-dimethylacetamide.

Key Experimental Considerations and Causality

  • Choice of Base: The basicity of the amine starting material influences the choice of base for dithiocarbamate formation. For aliphatic amines like 2-amino-N,N-dimethylacetamide, a moderately strong organic base like triethylamine is generally sufficient.

  • Solvent System: The choice of solvent is crucial for both dithiocarbamate formation and the desulfurization step. For highly electron-deficient substrates, the choice of solvent is of decisive importance for the successful formation of the dithiocarbamate salt.[9] Dichloromethane is a common choice for its inertness and ability to dissolve the reactants. Aqueous or biphasic systems can also be employed, particularly with certain desulfurizing agents like cyanuric chloride.[3]

  • Temperature Control: The initial dithiocarbamate formation is often exothermic. The subsequent desulfurization step, especially with reactive reagents, should be performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Purity of Starting Materials: The purity of 2-amino-N,N-dimethylacetamide is paramount. Impurities can lead to side reactions and complicate the purification of the final product.

  • Workup and Purification: Isothiocyanates can be sensitive to hydrolysis, especially under acidic or basic conditions. Therefore, the workup should be performed under neutral conditions. Purification by column chromatography on silica gel is a common method, but care must be taken as some isothiocyanates can be unstable on silica.

Alternative Synthetic Approaches

While the pathway from the primary amine is the most direct, other synthetic strategies for isothiocyanates exist and could potentially be adapted. These are generally less common for this specific target but are worth noting for broader context.

  • From other Nitrogen Functional Groups: Isothiocyanates can be synthesized from functional groups other than primary amines, such as azides, nitrile oxides, and isocyanides.[8] However, the synthesis of the corresponding precursors for 2-isothiocyanato-N,N-dimethylacetamide would likely be more complex than the synthesis of the primary amine.

  • From Non-Nitrogen Groups: There is growing interest in the synthesis of isothiocyanates from non-nitrogen-containing starting materials.[8] These methods are often more specialized and may not be as readily applicable to the synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Conclusion

The synthesis of 2-isothiocyanato-N,N-dimethylacetamide is most effectively achieved through a two-step, one-pot procedure starting from 2-amino-N,N-dimethylacetamide. The key to a successful synthesis lies in the careful selection of the base and desulfurizing agent, as well as meticulous control of the reaction conditions. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

  • Ochał, Z., & Sieroń, L. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. [Link]

  • Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).
  • Ye, Y., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 87-92. [Link]

  • Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 73-90.
  • Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(3), 549-551.
  • Thiophosgene: - An overview. (2020). Tradeasia. [Link]

  • Ye, Y., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. ResearchGate. [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Safety, Handling, and Application in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, electrophilic building blocks are paramount for synthesizing covalent modifiers and complex heterocycles. 2-isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9) has emerged as a critical intermediate, most notably in the synthesis of NADI-351, a first-in-class small molecule inhibitor of the Notch1 transcriptional activation complex (NTC)[1][2]. Due to the highly reactive nature of the isothiocyanate (-N=C=S) moiety, this compound presents unique physicochemical hazards that require stringent Safety Data Sheet (SDS) compliance and specialized handling protocols.

This whitepaper provides a comprehensive analysis of 2-isothiocyanato-N,N-dimethylacetamide, bridging its foundational chemical properties with its advanced applications in oncology research, while establishing self-validating safety and experimental protocols for laboratory professionals.

Physicochemical Profiling and Hazard Identification

The utility of 2-isothiocyanato-N,N-dimethylacetamide stems from the electrophilicity of its central carbon atom within the isothiocyanate group, which readily undergoes nucleophilic attack by amines, thiols, and alcohols. While this reactivity is harnessed for drug synthesis, it is also the primary driver of its toxicity profile.

Chemical Identifiers

Table 1: Quantitative Chemical Properties [3][4]

PropertySpecification
IUPAC Name 2-isothiocyanato-N,N-dimethylacetamide
CAS Number 1096845-76-9
Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
PubChem CID 43310985
Structural Motif Isothiocyanate conjugated to an N,N-dimethylacetamide backbone
SDS and Toxicological Causality

Isothiocyanates are potent electrophiles that can covalently modify biological nucleophiles, such as the thiol groups of cysteine residues or the primary amines of lysine residues in human proteins. This mechanism of action dictates its hazard profile[5][6]:

  • Respiratory and Skin Sensitization: Covalent binding to epidermal or respiratory tract proteins forms hapten-protein complexes, triggering an immune response. Repeated exposure can lead to severe allergic contact dermatitis or occupational asthma.

  • Acute Toxicity: Inhalation of vapors or dust can cause severe irritation of the mucous membranes.

  • Reactivity Hazards: The compound is moisture-sensitive. Hydrolysis occurs slowly in the presence of water, releasing carbon oxysulfide and corresponding amines, degrading the reagent and compromising experimental yields.

Table 2: Core Handling and Mitigation Strategies

Hazard CategoryEngineering Control / PPECausality & Rationale
Inhalation Class II Chemical Fume HoodPrevents inhalation of volatile electrophiles that cause respiratory sensitization.
Dermal Exposure Double-layered Nitrile Gloves, Lab CoatPrevents haptenation of skin proteins. Isothiocyanates can permeate thin latex.
Chemical Spills Amine-based Decontamination SolutionSpills must be neutralized with a nucleophile (e.g., 5% ethanolamine solution) to quench the reactive -N=C=S group before cleanup.

Application in Drug Development: The NADI-351 Paradigm

The most prominent contemporary application of 2-isothiocyanato-N,N-dimethylacetamide is its role as a precursor in the synthesis of NADI-351 [1][7].

Historically, targeting the Notch signaling pathway in cancer has been hindered by severe gastrointestinal toxicity (goblet cell metaplasia) caused by pan-Notch inhibitors like gamma-secretase inhibitors. NADI-351 overcomes this by selectively disrupting the assembly of the Notch1 Ternary Complex (NTC)—composed of the Notch1 Intracellular Domain (NICD), CSL, and Mastermind-like 1 (MAML1)—without affecting Notch2 or Notch3[2][8]. This selective disruption ablates cancer stem cell (CSC) populations in Notch-driven tumors while maintaining a favorable safety profile[2].

NotchPathway Notch Notch1 Receptor Cleavage NICD Notch1 Intracellular Domain (NICD) Notch->NICD NTC Notch Ternary Complex (NTC) (NICD + CSL + MAML1) NICD->NTC Nuclear Translocation Target Target Gene Transcription (HES1, HEY1) NTC->Target Activation CSC Cancer Stem Cell Proliferation Target->CSC NADI NADI-351 (Synthesized from Isothiocyanate) NADI->NTC Disrupts Assembly

Caption: Mechanism of NADI-351 disrupting the Notch1 Transcriptional Activation Complex (NTC).

Experimental Methodology: Synthesis and Validation

To utilize 2-isothiocyanato-N,N-dimethylacetamide in drug discovery, researchers often must synthesize it in situ or from stable precursors due to its reactive nature. The following self-validating protocol details its synthesis from 2-amino-N,N-dimethylacetamide, utilizing tosyl chloride as a desulfurizing agent[1].

Step-by-Step Synthesis Protocol

Objective: High-yield conversion of a primary amine to an isothiocyanate via a dithiocarbamate intermediate.

  • Preparation: In a flame-dried round-bottom flask purged with inert gas (Argon/N2), dissolve 2-amino-N,N-dimethylacetamide (TFA salt) (500 mg, 2.52 mmol) in 50 mL of anhydrous dichloromethane (DCM). Rationale: Anhydrous conditions prevent premature hydrolysis of the final product.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add triethylamine (TEA) (1.42 mL, 10.10 mmol). Rationale: TEA neutralizes the TFA salt and acts as a base for the subsequent nucleophilic attack.

  • Dithiocarbamate Formation: Slowly add carbon disulfide (CS2) (383 mg, 5.04 mmol) dropwise. Stir the mixture at 0°C for 30 minutes.

    • Self-Validation Checkpoint 1: The solution may slightly change color as the dithiocarbamate intermediate forms.

  • Desulfurization: Add tosyl chloride (TsCl) (479 mg, 2.52 mmol) to the mixture and allow it to warm to room temperature. Rationale: TsCl acts as a highly efficient desulfurizing agent, facilitating the elimination of hydrogen sulfide (captured by TEA) to yield the isothiocyanate.

  • Reaction Monitoring: Stir continuously and monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

    • Self-Validation Checkpoint 2: Confirm the disappearance of the starting material mass and the appearance of the product mass (

      
       144.2 
      
      
      
      ).
  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate pure 2-isothiocyanato-N,N-dimethylacetamide.

Synthesis A 2-amino-N,N-dimethylacetamide (TFA salt) C Dithiocarbamate Intermediate A->C Addition at 0°C B Carbon Disulfide (CS2) + Triethylamine (TEA) B->C E 2-isothiocyanato-N,N-dimethylacetamide (Product) C->E Desulfurization at RT D Tosyl Chloride (TsCl) D->E

Caption: Workflow for the synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Conclusion

Handling 2-isothiocyanato-N,N-dimethylacetamide requires a rigorous understanding of its electrophilic mechanisms. By implementing strict SDS-guided safety protocols—such as working in anhydrous environments and utilizing amine-based quenchers—researchers can safely leverage this compound. Its successful integration into the synthesis of NADI-351 highlights its profound value in developing targeted, low-toxicity therapeutics for Notch-driven malignancies, proving that mastering reactive intermediates is foundational to modern oncological pharmacology.

References

1.3, American Elements. 2. 4, Sigma-Aldrich. 3.5, AK Scientific, Inc. 4.1, Google Patents. 5.2, PubMed Central (PMC) / NIH. 6.8, AACR Journals.

Sources

Reactivity of isothiocyanate group in 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Isothiocyanato-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Publication Date: February 27, 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the isothiocyanate functional group, with a specific focus on the compound 2-isothiocyanato-N,N-dimethylacetamide. The presence of the N,N-dimethylacetamide moiety, an electron-withdrawing group, significantly influences the electrophilic character of the isothiocyanate carbon, rendering it a potent target for nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, kinetics, and practical applications of this versatile chemical entity. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to illustrate core chemical transformations and their utility in synthetic and medicinal chemistry.

Introduction: The Unique Chemical Landscape of 2-Isothiocyanato-N,N-dimethylacetamide

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their high reactivity and are pivotal intermediates in organic synthesis and key players in the biological activity of many natural products.[1] The compound of interest, 2-isothiocyanato-N,N-dimethylacetamide, integrates this reactive group with an N,N-dimethylacetamide substituent.

The N,N-dimethylacetamide group is a polar, aprotic moiety that exerts a significant electron-withdrawing effect. This electronic influence is critical as it enhances the inherent electrophilicity of the central carbon atom in the isothiocyanate group. This heightened reactivity makes 2-isothiocyanato-N,N-dimethylacetamide an excellent candidate for covalent modification of nucleophilic species, a cornerstone of modern bioconjugation and drug design.[2][3]

Core Reactivity: The Electrophilic Nature of the Isothiocyanate Carbon

The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom, which is positioned between two electronegative atoms, nitrogen and sulfur. This arrangement creates a significant partial positive charge on the carbon, making it highly susceptible to attack by a wide range of nucleophiles.[3]

The general mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by proton transfer to the nitrogen atom. The stability and nature of the resulting adduct depend on the attacking nucleophile.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reactions with Key Biological and Chemical Nucleophiles

The practical utility of 2-isothiocyanato-N,N-dimethylacetamide is defined by its reactions with various nucleophiles. The outcomes are predictable and highly efficient, making it a valuable tool in synthesis.

Reaction with Amines: Formation of Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is a robust and fundamental transformation that yields a stable thiourea linkage.[2] This reaction is highly efficient and often proceeds under mild conditions.

Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final N,N'-substituted thiourea product.[4] The reaction kinetics can involve a second molecule of the amine to facilitate this proton transfer.[4]

Caption: Reaction of an isothiocyanate with a primary amine.

Reaction Conditions: This reaction is highly pH-dependent and is favored in slightly alkaline conditions (pH 9-11), where the amine group is deprotonated and thus more nucleophilic.[3][5] While alkylamines react readily, arylamines may require heating to proceed efficiently.[6]

Reaction with Thiols: Formation of Dithiocarbamates

The sulfhydryl group of a thiol, particularly in its deprotonated thiolate form (S⁻), is a potent nucleophile that readily attacks the isothiocyanate group to form a dithiocarbamate adduct.[7]

Mechanism: The thiolate anion attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a dithiocarbamate. Unlike the reaction with amines, this reaction can be reversible under certain conditions, allowing the isothiocyanate to be transferred between different thiol groups in a process known as transthiocarbamoylation.[7]

Caption: Reaction of an isothiocyanate with a thiol.

Reaction Conditions: This reaction is favored at a slightly acidic to neutral pH (pH 6-8).[5] In this pH range, a sufficient concentration of the highly nucleophilic thiolate anion is present to drive the reaction forward. This pH selectivity is crucial for chemoselective modifications in biological systems where both amine and thiol groups are present.[3]

Reaction with Alcohols and Water: Formation of Thiocarbamates

Alcohols and water can also act as nucleophiles, attacking the isothiocyanate group to form thiocarbamate (also known as thiourethane) and monothiocarbamate derivatives, respectively.[8][9]

Mechanism: The oxygen atom of the hydroxyl group attacks the isothiocyanate carbon. These reactions are generally much slower than those with amines or thiols and often require catalysis or elevated temperatures to proceed at a reasonable rate.[9] The reaction with hydroxyl ions (in alkaline water) can lead to the hydrolysis of the isothiocyanate.[10]

Reaction Conditions: The reaction with alcohols is often sluggish and may require catalysts such as tributyltin dilaurate or ferric acetylacetonate to achieve good yields.[9] The rate is first order with respect to the isothiocyanate concentration but can show a more complex dependence on the alcohol concentration.[9]

Summary of Reactivity and Conditions

The chemoselectivity of the isothiocyanate group is a key feature for its application in complex chemical environments. The choice of reaction conditions, particularly pH, allows for the selective targeting of different nucleophiles.

NucleophileProductOptimal pHRelative RateReaction Conditions
Primary/Secondary Amine Thiourea9 - 11[3][5]Very FastMild, often room temperature.
Thiol Dithiocarbamate6 - 8[3][5]FastMild, room temperature. Reversible.[7]
Alcohol ThiocarbamateNeutral/Slightly BasicSlowOften requires heat and/or catalyst.[9]
Water/Hydroxide Monothiocarbamate> 7 (Alkaline)Slow to ModerateHydrolysis occurs in alkaline media.[8][10]

Applications in Drug Development and Bioconjugation

The predictable and selective reactivity of the isothiocyanate group makes it an invaluable tool in the life sciences.[1]

  • Bioconjugation: Isothiocyanates are widely used as electrophilic linkers to covalently attach probes, drugs, or other molecules to proteins and other biomolecules.[11][12] The ability to selectively target lysine (via amine reaction) or cysteine (via thiol reaction) residues by controlling the pH is a powerful strategy for site-specific modification.[3]

  • Covalent Inhibitors: The isothiocyanate moiety can act as a "warhead" to form a permanent covalent bond with a nucleophilic residue in the active site of an enzyme or receptor, leading to irreversible inhibition. This is a common strategy in the design of anti-cancer agents.[2][13]

  • Synthetic Intermediates: The thiourea and dithiocarbamate products are stable and versatile intermediates for the synthesis of a wide array of heterocyclic compounds with significant biological activity.[2]

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis cluster_3 Final Product ITC 2-Isothiocyanato- N,N-dimethylacetamide Reaction Reaction in Buffered Solution (Control pH) ITC->Reaction Biomolecule Protein (with Lys, Cys residues) Biomolecule->Reaction Purification Purification (e.g., Dialysis, SEC) Reaction->Purification Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis Conjugate Bioconjugate (Protein-ITC Adduct) Analysis->Conjugate

Sources

Thermodynamic Profiling of 2-Isothiocyanato-N,N-dimethylacetamide: A Predictive and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes the available structural data for 2-isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9) with a rigorous predictive and experimental framework for establishing its full thermodynamic profile.

Executive Summary & Compound Identity

2-isothiocyanato-N,N-dimethylacetamide is a bifunctional electrophile combining a polar dimethylacetamide core with a reactive isothiocyanate (ITC) moiety. While N,N-dimethylacetamide (DMAc) is a ubiquitous polar aprotic solvent, the introduction of the isothiocyanate group at the


-position creates a "warhead" scaffold often utilized in covalent drug discovery (e.g., cysteine targeting) and heterocyclic synthesis.

This guide addresses the scarcity of experimental thermodynamic data for this specific CAS entry by providing a predictive baseline derived from group contribution methods and a standardized experimental protocol for validating these properties in the lab.

Chemical Identity Table
ParameterDetail
Systematic Name 2-isothiocyanato-N,N-dimethylacetamide
CAS Registry Number 1096845-76-9
Molecular Formula

Molecular Weight 144.20 g/mol
Structural Motif

-Isothiocyanato amide (

)
Key Functionality Electrophilic carbon (N=C =S), H-bond acceptor (C=O)

Theoretical Thermodynamic Profile

In the absence of historical calorimetric data, we employ Group Contribution Methods (Joback and Reid) and comparative analysis with structural analogs (2-chloro-N,N-dimethylacetamide and allyl isothiocyanate) to bracket the expected thermodynamic values. These predictions serve as the initial setpoints for instrument calibration.

Predicted Phase & Volatility Parameters
  • Physical State (STP): Liquid.[1]

    • Rationale: The parent amide (DMAc) melts at -20°C. The introduction of the -NCS group increases molecular weight and polarizability but lacks the H-bond donor capability to induce high-melting crystallinity.

  • Boiling Point (

    
    ):  Estimated range 215°C – 230°C  (at 760 mmHg).
    
    • Note: Likely to decompose prior to boiling at atmospheric pressure. Vacuum distillation is required.

  • Enthalpy of Vaporization (

    
    ):  Estimated 55–60 kJ/mol .
    
Solvation & Stability Estimates
  • LogP (Octanol/Water): Estimated 0.3 to 0.8 .

    • Contrast: DMAc (-0.77) vs. Methyl Isothiocyanate (0.94). The hydrophobic NCS group shifts the molecule from hydrophilic to moderately lipophilic, enhancing membrane permeability relative to the parent amide.

  • Isomerization Potential:

    
    .
    
    • Thermodynamic stability generally favors the isothiocyanate (-NCS) over the thiocyanate (-SCN) isomer in polar aprotic environments, but thermal stress (>100°C) may induce rearrangement or elimination.

Experimental Characterization Protocols

To transition from prediction to empirical fact, the following self-validating workflows must be executed. These protocols prioritize sample integrity, as isothiocyanates are moisture-sensitive and prone to hydrolysis.

Workflow Visualization

The following diagram outlines the logical flow for establishing the thermodynamic profile, ensuring purity before energetic measurement.

ThermoProfiling Start Crude Sample (CAS 1096845-76-9) Purity Purity Check (qNMR / GC-MS) Start->Purity Decision Purity > 98%? Purity->Decision Purify Vacuum Distillation (< 1 mbar) Decision->Purify No DSC DSC Analysis (Mp, Tg, Cp) Decision->DSC Yes TGA TGA Analysis (Td, Volatility) Decision->TGA Yes Solubility Solubility/LogP (HPLC Shake-Flask) Decision->Solubility Yes Purify->Purity Report Thermodynamic Datasheet DSC->Report TGA->Report Solubility->Report

Figure 1: Critical workflow for thermodynamic characterization. Note the mandatory purity loop to avoid characterizing degradation products.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Glass Transition (

), and Heat Capacity (

).
  • Sample Prep: Hermetically seal 5–10 mg of liquid in an aluminum pan under

    
     atmosphere (glovebox) to prevent hydrolysis.
    
  • Cycle:

    • Cool to -80°C at 10°C/min.

    • Equilibrate for 5 min.

    • Heat to 150°C at 5°C/min.

  • Data Analysis:

    • Identify endotherms (melting) and step transitions (

      
      ).
      
    • Self-Validation: Run a second heating cycle. If transitions shift significantly (>2°C), thermal degradation or polymerization (common in ITCs) has occurred.

Protocol B: Vapor Pressure & Enthalpy of Vaporization (TGA)

Objective: Determine volatility and thermal stability limit (


).
  • Method: Thermogravimetric Analysis (TGA) using the Langmuir equation approximation.

  • Ramp: Ambient to 300°C at 10°C/min under flowing Nitrogen (50 mL/min).

  • Critical Threshold: Record

    
     (temperature at 5% mass loss).
    
    • Warning: If mass loss onset is abrupt and accompanied by an exotherm (check simultaneous DSC-TGA), it indicates explosive decomposition of the -NCS group rather than evaporation.

Synthesis & Reaction Thermodynamics[1]

Understanding the thermodynamic origin of the compound aids in process safety. The synthesis typically involves nucleophilic substitution of 2-chloro-N,N-dimethylacetamide.

Reaction Scheme:



  • Reaction Enthalpy (

    
    ):  Exothermic (~ -15 to -25 kcal/mol).
    
  • Driving Force: Formation of the strong ionic lattice of KCl (precipitate) in organic solvent (acetone or acetonitrile).

  • Safety Note: The reaction can generate isothiocyanic acid (HNCS) if acidified, which is extremely toxic. Maintain pH > 7.

Synthesis Pathway Diagram

Synthesis Precursor 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0) Transition Transition State (SN2 Substitution) Precursor->Transition Reflux (Acetone) Reagent Potassium Thiocyanate (KSCN) Reagent->Transition Reflux (Acetone) Product 2-Isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9) Transition->Product Byproduct KCl (Precipitate) Transition->Byproduct

Figure 2: Nucleophilic substitution pathway. The lattice energy of KCl drives the equilibrium forward.

Applications & Handling

Drug Discovery Utility

The thermodynamic stability of the -NCS group in this specific scaffold allows it to function as a covalent tether .

  • Mechanism: The electrophilic Carbon attacks nucleophilic cysteine residues in proteins.

  • Thermodynamic Benefit: The amide backbone provides water solubility often lacking in aryl isothiocyanates, improving the enthalpy of solvation in biological media.

Safety Data (GHS Classification)
  • Signal Word: Warning/Danger.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Sensitizer (H334).

  • Storage: Store at 2–8°C under Argon. Isothiocyanates are thermodynamically unstable toward hydrolysis over long periods, forming the corresponding amine and COS gas.

References

  • NIST Chemistry WebBook. N,N-Dimethylacetamide (CAS 127-19-5) Thermodynamic Data.[2] National Institute of Standards and Technology.[2] [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates and Thiocyanates. [Link]

  • PubChem. Compound Summary: N,N-Dimethylacetamide.[3] National Library of Medicine. [Link]

Sources

The Synthetic Versatility of 2-Isothiocyanato-N,N-dimethylacetamide: A Gateway to Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Functionalized Isothiocyanate

Isothiocyanates (ITCs) are a well-established class of reagents in organic synthesis, prized for the unique reactivity of their –N=C=S functional group. This moiety acts as a potent electrophile at the central carbon atom and a nucleophile at the sulfur atom, enabling a diverse array of chemical transformations.[1] While the broader applications of isothiocyanates in the synthesis of thioureas, thioamides, and various heterocyclic systems are widely documented, this guide focuses on a specific, functionalized reagent: 2-isothiocyanato-N,N-dimethylacetamide .[2][3]

The presence of the N,N-dimethylacetamide group at the alpha-position to the isothiocyanate functionality introduces unique electronic and steric properties, influencing its reactivity and opening avenues for the construction of complex molecular scaffolds. This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of this versatile building block, with a particular focus on its utility in the development of novel therapeutic agents and other functional organic molecules.

Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide

The synthesis of isothiocyanates, including 2-isothiocyanato-N,N-dimethylacetamide, typically proceeds through the reaction of a primary amine with a thiocarbonylating agent. The most common and direct precursor for this specific reagent would be 2-amino-N,N-dimethylacetamide.

A general and widely applicable method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.[4][5]

A common desulfurizing agent is tosyl chloride, which facilitates the decomposition of the in situ generated dithiocarbamate salt.[4] Other modern methods utilize reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) which can be effective even under microwave-assisted conditions.[2][6]

General Synthetic Protocol:

A two-step, one-pot synthesis is often employed for the preparation of isothiocyanates from primary amines.[2][4]

Step 1: Formation of the Dithiocarbamate Salt The primary amine (2-amino-N,N-dimethylacetamide) is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, a base, typically a tertiary amine like triethylamine (Et₃N), is added, followed by the slow addition of carbon disulfide at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a period to ensure the complete formation of the triethylammonium dithiocarbamate salt.

Step 2: Desulfurization to the Isothiocyanate A desulfurizing agent, such as tosyl chloride or phosphorus oxychloride (POCl₃), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until the conversion to the isothiocyanate is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic strong N=C=S stretch around 2100 cm⁻¹).

The final product, 2-isothiocyanato-N,N-dimethylacetamide, is then isolated through standard workup procedures, which may include washing with aqueous solutions to remove salts and unreacted reagents, followed by drying of the organic layer and removal of the solvent under reduced pressure. Purification is often achieved by column chromatography or distillation.

Reactivity and Synthetic Applications

The reactivity of 2-isothiocyanato-N,N-dimethylacetamide is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This makes it a prime target for nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Synthesis of Substituted Thioureas

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

The resulting thioureas bearing the N,N-dimethylacetamide moiety can serve as valuable intermediates for the synthesis of more complex heterocyclic structures or as final products with potential biological activity.

Construction of Heterocyclic Scaffolds

A significant application of functionalized isothiocyanates lies in the synthesis of a diverse array of heterocyclic compounds.[1] The presence of the N,N-dimethylacetamide group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

1. Synthesis of Thiazolidine Derivatives: Reaction with compounds containing both a nucleophilic group (e.g., an amine or thiol) and a group capable of cyclization can lead to the formation of five-membered heterocyclic rings. For instance, reaction with α-amino acids or their esters can lead to the formation of thiazolidinone derivatives, which are important scaffolds in medicinal chemistry.

2. Synthesis of Triazine and Thiazine Derivatives: By carefully selecting the reaction partner, it is possible to construct six-membered heterocyclic systems. Reactions with bifunctional nucleophiles such as amidines or guanidines can lead to the formation of various substituted triazine and thiazine derivatives.

Use in Multicomponent Reactions

The electrophilic nature of 2-isothiocyanato-N,N-dimethylacetamide makes it an excellent component in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

For example, in a Ugi-type reaction, an isothiocyanate can react with a carboxylic acid, an amine, and an isocyanide to generate a complex acyclic product in a single step. The incorporation of the N,N-dimethylacetamide moiety can impart desirable solubility and pharmacokinetic properties to the final products.

The Role of the N,N-Dimethylacetamide Moiety

The N,N-dimethylacetamide (DMAc) portion of the molecule is not merely a passive appendage. As a polar aprotic solvent, DMAc is known for its ability to dissolve a wide range of organic and inorganic compounds.[7][8] While the DMAc group in the reagent is covalently bound, its inherent polarity can influence the solubility of the reagent and its reaction intermediates, potentially affecting reaction rates and yields.

Furthermore, the amide functionality can participate in intramolecular interactions, such as hydrogen bonding with reaction intermediates or transition states, which can direct the stereochemical outcome of certain reactions. The N,N-dimethylacetamide group can also be a site for further chemical modification, adding another layer of synthetic versatility. The use of DMAc as a reagent itself, delivering its own atoms to a new molecule, has also been explored in various synthetic contexts.[9][10]

Experimental Protocols

General Procedure for the Synthesis of a Substituted Thiourea

To a solution of 2-isothiocyanato-N,N-dimethylacetamide (1.0 mmol) in a suitable solvent such as acetonitrile or THF (5 mL) is added the desired primary or secondary amine (1.0 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure substituted thiourea.

Illustrative Workflow for Heterocycle Synthesis

G reagent 2-Isothiocyanato- N,N-dimethylacetamide intermediate Thiourea Intermediate reagent->intermediate Nucleophilic Attack nucleophile Bifunctional Nucleophile (e.g., 2-aminoethanol) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Deprotonation/ Activation product Heterocyclic Product (e.g., Thiazolidinone derivative) cyclization->product Ring Closure

Caption: A generalized workflow for the synthesis of a heterocyclic compound.

Conclusion

2-Isothiocyanato-N,N-dimethylacetamide emerges as a highly versatile and valuable reagent in the toolkit of the modern synthetic chemist. Its predictable yet tunable reactivity, coupled with the unique properties imparted by the N,N-dimethylacetamide moiety, makes it an attractive building block for the construction of a wide range of organic molecules. From the straightforward synthesis of substituted thioureas to its application in the assembly of complex heterocyclic systems and participation in multicomponent reactions, this reagent offers a reliable and efficient pathway to novel chemical entities with potential applications in drug discovery, materials science, and agrochemicals. Further exploration of the reactivity of this functionalized isothiocyanate is certain to unveil even more innovative synthetic methodologies and lead to the discovery of molecules with significant societal benefit.

References

  • Das, B., & Dahiya, A. (2024). Isothiocyanates: happy-go-lucky reagents in organic synthesis. RSC Publishing.
  • Kumar, P., & Sharma, R. (Year not specified). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Department of Food Technology, Maharishi Dayanand University.
  • Wąs, S., et al. (2021).
  • Wąs, S., et al. (2025).
  • Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

  • (Author not available). (2020). Review isothiocyanate. Chemistry & Biology Interface, 10(2), 34-50.
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • (Author not available). (2023).
  • (Author not available). (2025). 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. Source not specified.
  • Caloong Chemical Co., Ltd. (2023).
  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • ChemicalBook. (2023).
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
  • Lee, J., et al. (2024). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Organic & Biomolecular Chemistry.

Sources

Methodological & Application

Application Note: Hydrophilic N-Terminal Peptide Sequencing via 2-Isothiocyanato-N,N-dimethylacetamide (DMA-ITC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a high-sensitivity protocol for N-terminal peptide sequencing using 2-isothiocyanato-N,N-dimethylacetamide (referred to herein as DMA-ITC ).

While Phenyl Isothiocyanate (PITC) remains the historic standard for Edman degradation, its hydrophobicity and requirement for toxic organic solvents (pyridine, benzene) limit its application with highly hydrophilic peptides or in "green" laboratory setups. DMA-ITC, possessing a polar dimethylacetamide moiety, offers superior water solubility and distinct chromatographic retention properties, making it an ideal alternative for sequencing polar peptides and enhancing compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS) due to reduced solvent background interference.

Introduction & Principle

The sequencing of peptides via the DMA-ITC reagent follows the fundamental mechanism of Edman degradation but leverages the reagent's enhanced polarity.

Mechanism of Action
  • Coupling: Under mild alkaline conditions (pH 8.5–9.0), the isothiocyanate group (-N=C=S) of DMA-ITC reacts with the free

    
    -amino group of the N-terminal amino acid to form a DMA-thiocarbamyl (DMA-TC)  peptide derivative.
    
  • Cleavage: Treatment with anhydrous acid (Trifluoroacetic acid) cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) analogue.

  • Conversion: The unstable intermediate is converted in aqueous acid to the stable DMA-Thiohydantoin (DMA-TH) amino acid derivative.

  • Analysis: The DMA-TH derivative is identified via Reverse-Phase HPLC (UV detection) or, preferably, LC-MS/MS, where the specific mass shift induced by the dimethylacetamide group allows for precise residue identification.

Key Advantages over PITC[1]
  • Enhanced Solubility: DMA-ITC is soluble in aqueous-organic mixtures, eliminating the need for pyridine.

  • Chromatographic Orthogonality: DMA-TH derivatives are more polar than PTH-amino acids, eluting earlier on C18 columns, which reduces interference from hydrophobic contaminants.

  • MS Compatibility: The derivative is amenable to ESI-MS detection in positive mode.

Experimental Workflow

The following diagram illustrates the cyclical nature of the sequencing process using DMA-ITC.

DMA_ITC_Sequencing Start Purified Peptide Sample Coupling COUPLING (pH 9.0, 50°C) Reagent: DMA-ITC Start->Coupling Wash WASH STEP Remove Excess Reagent (Ethyl Acetate/Heptane) Coupling->Wash DMA-TC Peptide Cleavage CLEAVAGE (Anhydrous TFA, 45°C) Release N-term AA Wash->Cleavage Extraction EXTRACTION Separate Peptide (n-1) from Thiazolinone Cleavage->Extraction Conversion CONVERSION (25% TFA, 80°C) Form Stable DMA-TH Extraction->Conversion Unstable Intermediate NextCycle Recycle Peptide (n-1) Extraction->NextCycle Shortened Peptide Analysis ANALYSIS LC-MS / HPLC Identify DMA-TH AA Conversion->Analysis NextCycle->Coupling

Figure 1: Cycle of N-terminal sequencing using DMA-ITC. The process repeats for each amino acid residue.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Reagent: 2-isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9).[1][2][3]

  • Coupling Buffer: 50% Ethanol / 50% 0.1M N-methylmorpholine (NMM) buffer, pH 9.0.

  • Cleavage Reagent: 100% Trifluoroacetic acid (TFA).

  • Conversion Reagent: 25% TFA in water.

  • Solvents: Ethyl acetate, Heptane, Acetonitrile (LC-MS grade).

Step 1: Coupling
  • Dissolve 1–5 nmol of the lyophilized peptide in 20

    
    L of Coupling Buffer .
    
  • Add 5

    
    L of DMA-ITC Reagent  (freshly prepared 5% v/v solution in Acetonitrile).
    
  • Purge the reaction vial with

    
     gas to remove oxygen.
    
  • Incubate at 50°C for 20 minutes .

    • Note: The increased polarity of DMA-ITC allows for faster coupling kinetics compared to PITC in aqueous environments.

Step 2: Washing
  • Dry the sample under vacuum (SpeedVac).

  • Extract excess reagent and byproducts by adding 50

    
    L of Ethyl Acetate:Heptane (1:1). Vortex and centrifuge.
    
  • Discard the organic (upper) phase. The derivatized peptide remains in the pellet/lower phase.

  • Repeat the wash 2 times.

  • Dry the peptide pellet completely.

Step 3: Cleavage
  • Add 30

    
    L of 100% TFA  to the dried peptide.
    
  • Incubate at 45°C for 10 minutes .

    • Mechanism: This step cleaves the N-terminal residue, forming the thiazolinone derivative.

  • Dry the sample immediately under a stream of

    
     or vacuum.
    
Step 4: Extraction & Conversion
  • Resuspend the residue in 50

    
    L of Butyl Chloride (or similar non-polar solvent) to extract the thiazolinone derivative, leaving the shortened peptide in the solid/aqueous phase.
    
    • Alternative (One-Pot): If analyzing the shortened peptide by MS (ladder sequencing), skip extraction and proceed to analyze the whole mixture. For classic Edman, extract the derivative.

  • Transfer the extract to a new tube and dry.

  • Add 30

    
    L of Conversion Reagent  (25% TFA/Water).
    
  • Incubate at 80°C for 10 minutes . This rearranges the thiazolinone into the stable DMA-Thiohydantoin (DMA-TH) .

Step 5: Analysis (LC-MS)

Inject the converted sample onto a C18 Reverse Phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 40% B over 20 minutes. (DMA-TH derivatives are relatively polar).

Data Analysis & Reference Table

Identification is achieved by correlating the retention time and the specific mass of the DMA-TH derivative.

Calculation of DMA-TH Mass:



  • DMA-ITC MW: 144.19 Da

  • Note: Unlike PITC (MW 135.1), the DMA-ITC adduct adds a dimethylacetamide group.

Table 1: Theoretical Masses of DMA-TH Amino Acid Derivatives
Amino AcidResidue Mass (Da)DMA-TH Mass (Da) [M+H]+Polarity Shift (vs PTH)
Glycine (G) 57.05202.25 High
Alanine (A) 71.08216.28 High
Serine (S) 87.08232.28 Very High
Valine (V) 99.13244.33 Medium
Leucine (L) 113.16258.36 Medium
Phenylalanine (F) 147.18292.38 Low
Aspartic Acid (D) 115.09260.29 Very High

Interpretation: In LC-MS, look for the [M+H]+ peak corresponding to the DMA-TH Mass. The "Polarity Shift" indicates that these derivatives will elute significantly earlier than standard PTH-derivatives, useful for rapid gradients.

Troubleshooting & Optimization

Low Coupling Efficiency
  • Cause: pH drift in the coupling buffer.

  • Solution: Ensure the NMM buffer is strictly pH 9.0. If the peptide is a salt (e.g., TFA salt), add extra base to neutralize.

"Lag" in Sequence (Carryover)
  • Cause: Incomplete cleavage.

  • Solution: Increase Cleavage time to 15 minutes or temperature to 50°C. Ensure TFA is anhydrous (water inhibits cleavage).

High Background in MS
  • Cause: Incomplete removal of DMA-ITC reagent.

  • Solution: The DMA-ITC reagent is more polar than PITC, so simple heptane washes may be insufficient. Use Ethyl Acetate:Heptane (1:1) or even pure Ethyl Acetate for washing, provided the peptide is precipitated/immobilized.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[4][5] Acta Chemica Scandinavica, 4, 283-293. Link

  • Enamine Ltd. (2024). Product Specification: 2-isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9).[1][2][3] Link

  • Barrett, G. C. (Ed.). (1985).[6] Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (Foundational text on Isothiocyanate/Thiohydantoin chemistry).

  • PubChem. (2024).[6] Compound Summary: 2-isothiocyanato-N,N-dimethylacetamide.[1][2][6][7][8] Link

Sources

Application Note & Protocol: A Novel Approach to Amino Acid Derivatization Using 2-isothiocyanato-N,N-dimethylacetamide for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the derivatization of amino acids using the novel reagent 2-isothiocyanato-N,N-dimethylacetamide, designed for researchers, scientists, and drug development professionals.

Abstract

This technical guide introduces a novel pre-column derivatization methodology for the analysis of amino acids using 2-isothiocyanato-N,N-dimethylacetamide. While extensive literature exists for derivatizing agents like phenyl isothiocyanate (PITC), this document provides a foundational protocol and theoretical framework for this new reagent. By leveraging the well-understood chemistry of isothiocyanates, we propose a robust method for preparing amino acid derivatives with potentially unique chromatographic properties, suitable for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide offers detailed protocols, explains the scientific rationale behind the experimental choices, and provides a framework for method validation.

Introduction: The Rationale for a New Derivatization Agent

Amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. The inherent properties of amino acids—high polarity and lack of a strong chromophore—necessitate derivatization prior to chromatographic analysis, particularly for UV detection. Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) has been a gold standard, forming the basis of the Edman degradation for protein sequencing.[1][2][3] This method involves the reaction of the isothiocyanate group with the primary or secondary amine of the amino acid under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[4][5]

While effective, the hydrophobicity of the phenyl group in PITC can sometimes lead to challenges in chromatographic separation, especially for complex biological matrices. Here, we introduce 2-isothiocyanato-N,N-dimethylacetamide, a novel reagent designed to offer an alternative derivatization strategy. The inclusion of the N,N-dimethylacetamide moiety is hypothesized to impart distinct solubility and chromatographic characteristics to the resulting amino acid derivatives, potentially improving separation efficiency and peak shape in reversed-phase HPLC.

The Chemistry: Proposed Reaction Mechanism

The derivatization of an amino acid with 2-isothiocyanato-N,N-dimethylacetamide is predicated on the well-established chemistry of isothiocyanates. The reaction proceeds via a nucleophilic addition of the deprotonated amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically conducted under mildly alkaline conditions (pH 8-9) to ensure the amino group is in its nucleophilic, unprotonated state.[4]

The proposed reaction mechanism is as follows:

  • Deprotonation of the Amino Acid: In a basic buffer, the α-amino group of the amino acid is deprotonated, making it a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the central carbon atom of the isothiocyanate group of 2-isothiocyanato-N,N-dimethylacetamide.

  • Formation of the Thiocarbamyl Derivative: This attack results in the formation of a stable N,N-dimethylacetyl-thiocarbamyl (DMATC) amino acid derivative.

This DMATC-amino acid derivative is expected to be more amenable to reversed-phase HPLC analysis than the underivatized amino acid.

ReactionMechanism cluster_reactants Reactants cluster_product Product AminoAcid R-CH(NH₂)-COOH (Amino Acid) Derivative R-CH(COOH)-NH-C(=S)-NH-CH₂CON(CH₃)₂ (DMATC-Amino Acid Derivative) AminoAcid->Derivative + Reagent (pH 8-9) Reagent CH₃CON(CH₃)CH₂NCS (2-isothiocyanato-N,N-dimethylacetamide)

Caption: Proposed reaction of an amino acid with 2-isothiocyanato-N,N-dimethylacetamide.

Experimental Protocol: Derivatization of Amino Acids

This protocol provides a step-by-step guide for the derivatization of amino acids using 2-isothiocyanato-N,N-dimethylacetamide. It is crucial to perform these steps in a well-ventilated fume hood, as isothiocyanates can be volatile and harmful.

Reagent Preparation
  • Amino Acid Standards: Prepare a stock solution of amino acid standards (e.g., 10 mM each) in 0.1 M HCl. This can be stored at 4°C. For derivatization, dilute the stock solution to the desired concentration (e.g., 100 µM) with ultrapure water.

  • Coupling Buffer: Prepare a solution of 0.1 M sodium borate buffer, pH 8.8. This buffer maintains the alkaline conditions necessary for the coupling reaction.

  • Derivatization Reagent Solution: Prepare a solution of 2-isothiocyanato-N,N-dimethylacetamide in a 1:1 (v/v) mixture of acetonitrile and pyridine. The concentration should be optimized, but a starting point of 10 mg/mL is recommended. This solution should be prepared fresh daily.

  • Sample Drying: A vacuum concentrator (e.g., SpeedVac) is required for drying the samples.

Derivatization Procedure
  • Sample Aliquoting: Pipette a known volume (e.g., 20 µL) of the amino acid standard solution or your sample into a microcentrifuge tube.

  • Drying: Completely dry the sample in a vacuum concentrator. This step is critical to remove any water that could hydrolyze the isothiocyanate reagent.

  • Reconstitution: Reconstitute the dried amino acid residue in 20 µL of the coupling buffer. Vortex briefly to ensure complete dissolution.

  • Addition of Derivatization Reagent: Add 20 µL of the freshly prepared 2-isothiocyanato-N,N-dimethylacetamide solution to the sample.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 40-50°C for 20 minutes. The elevated temperature facilitates the reaction.

  • Drying: After incubation, dry the sample completely in a vacuum concentrator to remove excess reagent and solvents.

  • Reconstitution for Analysis: Reconstitute the dried DMATC-amino acid derivatives in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for HPLC). Vortex thoroughly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

ExperimentalWorkflow Start Amino Acid Sample Dry_Sample Dry Sample (Vacuum Concentrator) Start->Dry_Sample Reconstitute_Buffer Reconstitute in Coupling Buffer (pH 8.8) Dry_Sample->Reconstitute_Buffer Add_Reagent Add 2-isothiocyanato-N,N-dimethylacetamide Reconstitute_Buffer->Add_Reagent Incubate Incubate at 40-50°C Add_Reagent->Incubate Dry_Again Dry to Remove Excess Reagent Incubate->Dry_Again Reconstitute_Analysis Reconstitute in Mobile Phase Dry_Again->Reconstitute_Analysis Analysis HPLC or LC-MS Analysis Reconstitute_Analysis->Analysis

Sources

Application Notes and Protocols: 2-Isothiocyanato-N,N-dimethylacetamide as a Versatile Electrophile in Modern Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Building Block for Medicinal Chemistry

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. These scaffolds are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Within the synthetic chemist's toolkit, isothiocyanates (R-N=C=S) are powerful and versatile electrophilic intermediates, enabling the construction of diverse heterocyclic systems.[1] This guide focuses on a promising, yet underexplored, reagent: 2-isothiocyanato-N,N-dimethylacetamide .

While specific literature on this reagent is sparse, its structure suggests significant potential. The presence of the N,N-dimethylacetamide moiety, an electron-withdrawing group, is anticipated to enhance the electrophilicity of the isothiocyanate carbon, making it a highly reactive partner in cyclization reactions.[2][3] Furthermore, the amide functionality may influence the solubility and pharmacokinetic properties of the resulting heterocyclic products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticipated synthesis, reactivity, and application of 2-isothiocyanato-N,N-dimethylacetamide in heterocycle synthesis. The protocols and mechanistic insights presented herein are based on established principles of isothiocyanate chemistry, particularly the well-documented reactivity of analogous acyl isothiocyanates.[2]

Proposed Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide

The target compound can be synthesized from the corresponding primary amine, 2-amino-N,N-dimethylacetamide, which is commercially available or can be prepared from 2-chloro-N,N-dimethylacetamide. A common and effective method for the synthesis of isothiocyanates from primary amines involves the formation of a dithiocarbamate salt, followed by desulfurization.[4][5]

Reaction Scheme:

Protocol: One-Pot Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N,N-dimethylacetamide (1.0 eq.) and triethylamine (Et3N, 2.0 eq.) in anhydrous dichloromethane (DCM).

  • Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (CS2, 1.5 eq.) dropwise to the stirring solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the formation of the dithiocarbamate salt by Thin Layer Chromatography (TLC).

  • Desulfurization: Cool the reaction mixture back to 0 °C. Add a desulfurizing agent such as tosyl chloride (1.1 eq.) or triphenylphosphine (1.1 eq.) in one portion.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the dithiocarbamate intermediate. Quench the reaction with water and extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-isothiocyanato-N,N-dimethylacetamide.

Core Reactivity and Mechanistic Principles

The synthetic utility of 2-isothiocyanato-N,N-dimethylacetamide stems from the high electrophilicity of the central carbon atom of the isothiocyanate group. The adjacent N,N-dimethylacetamide moiety acts as an electron-withdrawing group, further polarizing the N=C=S bond and enhancing its susceptibility to nucleophilic attack.[2][3][6]

This bifunctional nature allows for reactions with a wide range of nucleophiles, particularly those containing nitrogen, sulfur, or oxygen, leading to the formation of various heterocyclic scaffolds.[2]

Core Reactivity cluster_reagent Electrophile cluster_nucleophile Nucleophile reagent 2-Isothiocyanato-N,N-dimethylacetamide intermediate Thiourea Adduct Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., Amines, Hydrazines, Thioamides) nucleophile->intermediate heterocycle Heterocyclic Product (e.g., Thiazole, Triazole, Thiadiazole) intermediate->heterocycle Intramolecular Cyclization & Dehydration/Elimination

Caption: General reaction pathway for heterocycle synthesis.

Application Notes and Protocols for Heterocycle Synthesis

The following protocols are generalized procedures based on the known reactivity of acyl isothiocyanates.[2][3] Optimization of reaction conditions (solvent, temperature, and base) may be necessary for specific substrates.

Synthesis of 2-Amino-thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for the construction of the thiazole ring.[2] The reaction of an α-haloketone with a thiourea derivative, which can be formed in situ from an isothiocyanate and an amine, leads to the formation of a 2-aminothiazole.

Protocol: Synthesis of a 2-(N-acetyl-N,N-dimethylacetamido)thiazole Derivative

  • Thiourea Formation: In a round-bottom flask, dissolve 2-isothiocyanato-N,N-dimethylacetamide (1.0 eq.) in ethanol. Add a solution of the desired primary amine (1.0 eq.) in ethanol dropwise at room temperature. Stir the mixture for 1 hour to form the corresponding N,N'-disubstituted thiourea intermediate.

  • Cyclocondensation: To the same flask, add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

The reaction of isothiocyanates with hydrazines or hydrazides is a common route to 1,2,4-triazole-3-thiones, which are of interest for their diverse biological activities.[2]

Protocol: Synthesis of a 5-Substituted-4-Aryl-1-(N,N-dimethylacetamido)-1,2,4-triazole-3-thione

  • Reaction Setup: To a solution of 2-isothiocyanato-N,N-dimethylacetamide (1.0 eq.) in a suitable solvent such as ethanol or DMF, add the desired arylhydrazine (1.0 eq.).

  • Reaction: Stir the mixture at room temperature for 1-2 hours to form the thiosemicarbazide intermediate. Then, add a cyclizing agent such as a carboxylic acid (1.1 eq.) and a catalytic amount of a strong acid (e.g., H2SO4). Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4-triazole-3-thione derivative.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles can be synthesized by the cyclization of thiosemicarbazide derivatives, which are readily accessible from isothiocyanates.[7]

Protocol: Synthesis of a 2-Amino-5-substituted-1,3,4-thiadiazole

  • Thiosemicarbazide Formation: React 2-isothiocyanato-N,N-dimethylacetamide (1.0 eq.) with hydrazine hydrate (1.1 eq.) in ethanol at room temperature for 2 hours to form the thiosemicarbazide intermediate.

  • Cyclization: To the resulting solution, add the desired carboxylic acid (1.0 eq.) and a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent.

Experimental_Workflow start Start reagents Combine 2-isothiocyanato-N,N-dimethylacetamide and Nucleophile in Solvent start->reagents reaction Stir/Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for heterocycle synthesis.

Data Summary: A Versatile Electrophile for Diverse Heterocycles

The following table summarizes the potential applications of 2-isothiocyanato-N,N-dimethylacetamide in the synthesis of various heterocyclic systems.

Heterocyclic SystemTypical Reaction Partner(s)General Conditions
2-Amino-thiazolesPrimary Amine, α-HaloketoneReflux in Ethanol
1,2,4-Triazole-3-thionesHydrazine/Hydrazide, Carboxylic AcidReflux with Acid Catalyst
1,3,4-ThiadiazolesHydrazine Hydrate, Carboxylic AcidReflux with Dehydrating Agent
Thiazolidinonesα-Amino AcidReflux in Pyridine/Acetic Acid
2-Thiohydantoinsα-Amino AcidHeating with a Base

Safety Precautions

Isothiocyanates should be handled with care in a well-ventilated fume hood, as they can be lachrymatory and irritants to the skin, eyes, and respiratory tract.[1][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors. Use in a fume hood is mandatory.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]

  • MDPI. (2021, May 6). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]

  • MDPI. (2025, October 15). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Brieflands. (2024, January 7). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

  • MDPI. (2021, January 19). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Retrieved from [Link]

  • Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • Pharmedico Publishers. (n.d.). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenylisothiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Retrieved from [Link]

  • Seoul National University. (2024, October 3). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • ProQuest. (2025, October 23). Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. Retrieved from [Link]

  • IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Retrieved from [Link]

Sources

Application Note: Advanced N-Terminal Derivatization and LC-MS/MS Analysis Using 2-Isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-terminal analysis is a critical quality attribute (CQA) in the characterization of protein therapeutics and a fundamental tool in de novo peptide sequencing. While traditional Edman degradation using phenyl isothiocyanate (PITC) provides unparalleled accuracy for purified proteins, its low throughput and incompatibility with complex mixtures have driven the field toward mass spectrometry (MS)-based proteomics[1].

This application note details a modern, high-sensitivity LC-MS/MS protocol utilizing 2-isothiocyanato-N,N-dimethylacetamide (IDMA) [2]. By replacing traditional hydrophobic tags with the highly polar dimethylacetamide moiety, this method overcomes the Electrospray Ionization (ESI) suppression typically associated with isothiocyanates, while preserving the highly diagnostic gas-phase Edman cleavage mechanism during tandem mass spectrometry[3].

Mechanistic Causality: Why IDMA?

The chemical derivatization of a peptide's N-terminus with an isothiocyanate analogue serves a dual purpose in MS-based sequencing:

  • Mass Tagging : It introduces a fixed mass shift that differentiates the N-terminal fragment from internal sequence ions.

  • Gas-Phase Edman Cleavage : The resulting thiourea linkage is highly susceptible to nucleophilic attack by the adjacent amide nitrogen during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). This promotes a selective cleavage of the first peptide bond, yielding an exceptionally abundant

    
     ion (the derivatized N-terminal amino acid) and a complementary 
    
    
    
    ion[3].

The IDMA Advantage: Classical reagents like PITC are highly hydrophobic, which severely dampens the ESI-MS signal of the tagged analytes[3]. Conversely, reagents like 4-sulfophenyl isothiocyanate (SPITC) introduce a negative charge that complicates positive-ion mode analysis[4]. IDMA (CAS 1096845-76-9) features a dimethylacetamide group that acts as a polar, basic moiety. This structure stabilizes the protonated form during ESI, dramatically enhancing MS sensitivity while maintaining the signature fragmentation pattern required for confident sequence assignment[3].

Reaction Pathway Visualization

Workflow N1 Native Peptide (Unprotonated N-terminus) N3 Coupling Reaction (pH 8.0-8.5, 37°C) N1->N3 N2 IDMA Reagent (CAS 1096845-76-9) N2->N3 N4 Thiourea Derivative (+144.0357 Da) N3->N4 Nucleophilic Attack N5 LC-MS/MS (CID/HCD) N4->N5 Desalting & Injection N6 Gas-Phase Cleavage (b1 & y(n-1) ions) N5->N6 Edman-Type Fragmentation

Fig 1. Mechanistic workflow of IDMA N-terminal derivatization and gas-phase Edman cleavage.

Systematic Protocol: A Self-Validating System

This methodology is designed to be a self-validating system. By strictly controlling the reaction environment and incorporating a known standard, researchers can definitively verify both the chemical conversion and the instrumental fragmentation parameters.

Materials Required
  • Derivatization Reagent : 2-Isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9)[2].

  • Coupling Buffer : 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

  • Solvent : Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Control Standard : Bradykinin (RPPGFSPFR) or Angiotensin I.

Step-by-Step Methodology

1. Reagent Preparation

  • Action: Reconstitute IDMA in anhydrous ACN to a final concentration of 100 mM.

  • Causality: Isothiocyanates are highly susceptible to hydrolysis in aqueous environments. Utilizing an anhydrous organic solvent preserves the electrophilic carbon of the isothiocyanate group, ensuring a high molar excess of active reagent is delivered to the peptide.

2. Peptide Preparation

  • Action: Dissolve the target peptide mixture (and the Bradykinin control in a separate tube) in 100 mM TEAB (pH 8.5) to a concentration of 1 mg/mL.

  • Causality: The pKa of an N-terminal

    
    -amine is approximately 7.8–8.0, whereas the 
    
    
    
    -amine of lysine is ~10.5. Maintaining the pH strictly at 8.5 ensures the N-terminus is deprotonated and highly nucleophilic, while minimizing off-target labeling of lysine residues[4]. TEAB is chosen because it is volatile and MS-compatible.

3. Coupling Reaction

  • Action: Add the IDMA stock solution to the peptide sample to achieve a 50-fold molar excess of reagent. Incubate the mixture at 37°C for 60 minutes in a thermomixer (800 rpm).

  • Causality: This specific temperature and time combination drives the nucleophilic addition of the amine to the isothiocyanate to completion (>95% yield) without inducing thermal degradation of the peptide or promoting O-acylation of serine/threonine residues.

4. Reaction Quenching & Desalting

  • Action: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) or 10% hydroxylamine to a final concentration of 50 mM. Incubate for 15 minutes. Desalt the sample using C18 StageTips or spin columns, eluting in 50% ACN / 0.1% Formic Acid.

  • Causality: Quenching neutralizes any unreacted IDMA, preventing it from polymerizing or reacting with the LC column matrix. Desalting removes the TEAB buffer and quenched byproducts, preventing ion suppression in the MS source.

Validation Checkpoints & Data Interpretation

To ensure the trustworthiness of the assay, the system must self-validate through the Bradykinin control sample before analyzing unknowns.

  • System Validation Checkpoint 1 (MS1 Level) : Analyze the intact mass of the control peptide. The derivatized peptide must exhibit a monoisotopic mass shift of exactly +144.0357 Da relative to the native peptide. Calculate the conversion efficiency by comparing the extracted ion chromatograms (XIC) of the native vs. derivatized species. A functional system will yield >95% conversion.

  • System Validation Checkpoint 2 (MS2 Level) : Isolate and fragment the derivatized precursor using CID or HCD. The resulting MS/MS spectrum must be dominated by the diagnostic

    
     ion and the complementary 
    
    
    
    ion. If standard sequence ions (
    
    
    ,
    
    
    , etc.) dominate without a prominent
    
    
    ion, the gas-phase Edman cleavage mechanism has failed, indicating insufficient collision energy.
Quantitative Data Summaries

Table 1: Comparative Analysis of N-Terminal Isothiocyanate Tags

ReagentMass Shift (Da)ESI-MS SensitivityGas-Phase CleavagePrimary Limitation / Mechanism
PITC (Phenyl isothiocyanate)+135.01LowYesHigh hydrophobicity suppresses ESI signal[3].
SPITC (4-Sulfophenyl isothiocyanate)+214.97ModerateYesSulfonate group introduces negative charge, complicating positive-ion mode[3].
IDMA (2-Isothiocyanato-N,N-dimethylacetamide)+144.04HighYesRequires strict pH control (8.0–8.5) to avoid cross-reactivity with Lysine

-amines.

Table 2: Diagnostic


 Ion Masses for IDMA-Derivatized N-Terminal Residues 
To rapidly identify the N-terminal amino acid in an unknown sample, screen the MS/MS spectra for the following diagnostic 

ion masses (Calculated as: Native Residue Mass + IDMA Mass [144.0357 Da] + Proton[1.0078 Da]).
N-Terminal Amino AcidNative Residue Mass (Da)IDMA-Derivatized

Ion Mass (Da)
Glycine (Gly) 57.0215202.0650
Alanine (Ala) 71.0371216.0806
Serine (Ser) 87.0320232.0755
Valine (Val) 99.0684244.1119
Leucine/Isoleucine (Leu/Ile) 113.0841258.1276

References

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis Analytical Chemistry (2009). URL:[Link][3]

  • Derivatization of peptides for improved detection by mass spectrometry Royal Society of Chemistry Books (2015). URL:[Link][4]

Sources

Application Notes & Protocols: Isothiocyanate Chemistry on Solid Support for Amide-Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Isothiocyanates in Solid-Phase Synthesis

The isothiocyanate functional group (–N=C=S) is a cornerstone of modern medicinal chemistry and combinatorial synthesis. Its electrophilic carbon atom serves as a versatile handle for reacting with nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[1][2][3] This reactivity is the foundation for constructing a vast array of bioactive molecules, including enzyme inhibitors, antibacterial agents, and probes for chemical biology.[4][5]

Solid-Phase Synthesis (SPS) offers a paradigm-shifting advantage for building libraries of such compounds. By anchoring the substrate to a polymer resin, SPS streamlines the entire workflow, simplifying purification to a mere filtration and washing process and enabling the systematic exploration of chemical diversity.[6][7][8]

While the specific reagent 2-isothiocyanato-N,N-dimethylacetamide is not described in the current literature, its structure suggests a valuable archetype: an isothiocyanate tethered to a polar, amide-containing moiety. Such reagents are designed to impart drug-like properties, such as solubility and hydrogen bonding capacity, to the final compounds. This guide provides a comprehensive framework and detailed protocols for leveraging this chemical concept on solid support. We will focus on the in-situ generation of isothiocyanates from resin-bound amines and their subsequent conversion into thioureas and medicinally relevant heterocyclic scaffolds.

Core Application: Solid-Phase Synthesis of Substituted Thioureas

The formation of a thiourea is the most fundamental application of isothiocyanate chemistry. The protocols below detail two robust strategies for achieving this on a solid support: (1) on-resin generation of the isothiocyanate followed by reaction, and (2) reaction of a resin-bound amine with an isothiocyanate in solution.

Causality Behind Experimental Choices:
  • Solvent Selection: Solvents like N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), and Dichloromethane (DCM) are chosen for their ability to swell the polystyrene resin, ensuring that reactive sites are accessible.[9] DMF and NMP are excellent polar aprotic solvents that solubilize most reagents effectively.

  • Base Selection: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often used to scavenge protons generated during reactions without competing with the desired nucleophile (the amine).

  • Monitoring Reactions: The Kaiser (ninhydrin) test is a critical qualitative tool in SPS to confirm the presence or absence of free primary amines on the resin, thereby indicating the completion of a coupling reaction.

Protocol 1: In-Situ Generation of Isothiocyanate and Subsequent Thiourea Formation

This protocol is highly advantageous as it avoids the handling of potentially unstable or toxic isothiocyanate reagents in solution. The isothiocyanate is generated directly on the resin from a stable primary amine precursor.[10]

Workflow Diagram:

G Resin_Amine 1. Start: Amine-Functionalized Resin (e.g., Rink Amide Resin) CS2_Step 2. Activate with CS₂ & Coupling Reagent (e.g., PyBOP) in DCM/DIPEA Resin_Amine->CS2_Step Formation of Dithiocarbamate Resin_ITC 3. Intermediate: Resin-Bound Isothiocyanate CS2_Step->Resin_ITC Desulfurization Amine_Add 4. React with Primary/Secondary Amine (R¹R²NH) in DMF Resin_ITC->Amine_Add Nucleophilic Attack Resin_Thiourea 5. Product: Resin-Bound Thiourea Amine_Add->Resin_Thiourea

Caption: Workflow for in-situ isothiocyanate generation and thiourea synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin (or another primary amine-functionalized resin) in 2 mL of DMF for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Isothiocyanate Formation:

    • Add a solution of carbon disulfide (CS₂, 10 equivalents) and DIPEA (5 equivalents) in 2 mL of DCM to the resin.

    • Agitate the suspension for 15 minutes at room temperature.

    • Add a solution of a peptide coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 3 equivalents) in 1 mL of DCM.

    • Agitate the mixture for 2-4 hours at room temperature. The formation of the isothiocyanate can be monitored by the appearance of a strong IR absorption band around 2100 cm⁻¹.

    • Wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally DCM (3 x 2 mL).

  • Thiourea Formation:

    • Prepare a 0.5 M solution of the desired primary or secondary amine (5 equivalents) in 2 mL of DMF.

    • Add the amine solution to the resin-bound isothiocyanate.

    • Agitate the mixture overnight at room temperature.

    • Wash the resin with DMF (3 x 2 mL), Methanol (3 x 2 mL), and DCM (3 x 2 mL).

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the complete consumption of the isothiocyanate and formation of the thiourea.

  • Cleavage (Optional): To isolate the thiourea, cleave the product from the resin using a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours. Collect the filtrate and precipitate the product with cold diethyl ether.

Advanced Application: Heterocyclic Synthesis via Resin-Bound Thioureas

Resin-bound thioureas are powerful intermediates for the combinatorial synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals. The following protocol details the synthesis of 2-aminothiazoles, a privileged structure in drug discovery.

Protocol 2: Solid-Phase Synthesis of 2-Aminothiazoles

This procedure utilizes the resin-bound thiourea generated in Protocol 1 and subjects it to a cyclative cleavage reaction with an α-halocarbonyl compound, a solid-phase adaptation of the Hantzsch thiazole synthesis.[6]

Reaction Mechanism Diagram:

G cluster_resin On Resin cluster_cyclization Cyclization & Cleavage Resin_Thiourea Resin-Bound Thiourea Intermediate S-Alkylated Intermediate Resin_Thiourea->Intermediate + α-haloketone (R¹COCH₂X) Cyclization Intramolecular Condensation Intermediate->Cyclization Attack by N' Cleavage Cleavage with TFA Cyclization->Cleavage Product Final Product: 2-Aminothiazole Cleavage->Product

Caption: Mechanism for 2-aminothiazole synthesis on solid support.

Step-by-Step Methodology:

  • Starting Material: Begin with the resin-bound thiourea synthesized according to Protocol 1. Swell the resin in 2 mL of a suitable solvent like DMF or 1,4-dioxane.

  • Cyclization Reagent Preparation: Prepare a solution of the α-halocarbonyl reagent (e.g., methyl 2-chloroacetoacetate or bromoacetophenone, 10 equivalents) in 2 mL of DMF.

  • Cyclization Reaction:

    • Add the α-halocarbonyl solution to the swollen resin.

    • Heat the reaction mixture at 60-80°C for 6-12 hours. The progress can be monitored by analyzing a small aliquot of cleaved material by LC-MS.

  • Washing: After cooling to room temperature, wash the resin thoroughly with DMF (3 x 2 mL), THF (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA / 5% DCM) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Concentrate the solution under reduced pressure.

    • Precipitate the crude 2-aminothiazole product by adding cold diethyl ether.

    • Isolate the product by centrifugation and purify by preparative RP-HPLC.

Data Summary Table: Reaction Parameters
ParameterProtocol 1: Thiourea FormationProtocol 2: 2-Aminothiazole SynthesisRationale / Notes
Resin Rink Amide, Sieber AmideProduct from Protocol 1Choice depends on desired C-terminal functionality (amide).
Key Reagents CS₂, PyBOP, Primary/Secondary Amineα-haloketone or α-haloesterPyBOP acts as a desulfurization agent to form the ITC.[10]
Solvent DCM, DMFDMF, 1,4-DioxaneMust provide good resin swelling and reagent solubility.[9]
Base DIPEANot typically requiredDIPEA is a non-nucleophilic base for the ITC formation step.
Temperature Room Temperature60-80 °CHeating is required to drive the cyclization reaction to completion.
Reaction Time 4-16 hours6-12 hoursMonitor completion with Kaiser test (Protocol 1) or LC-MS (Protocol 2).
Cleavage 95% TFA / 2.5% TIS / 2.5% H₂O95% TFA / 5% DCMTIS is a scavenger to prevent side reactions with cationic species.

Conclusion and Future Directions

The on-resin generation of isothiocyanates provides a powerful and flexible platform for the synthesis of diverse libraries of thioureas and their heterocyclic derivatives. By employing a building block strategy that incorporates polar, amide-functionalized side chains, researchers can rapidly access novel chemical matter with enhanced drug-like properties. The protocols detailed herein serve as a robust starting point for such explorations. Future work could involve expanding the repertoire of cyclization reactions from the versatile resin-bound thiourea intermediate to access other important scaffolds, such as thiazolidinones, benzothiazoles[7], and thiadiazoles, further enriching the chemical space accessible to drug discovery professionals.

References

  • Boas, U., Andersen, H. G., Christensen, J. B., & Heegaard, P. M. H. (n.d.). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. DTU Research Database. [Link]

  • Pirrung, M. C., & Pansare, S. V. (2001). Trityl isothiocyanate support for solid-phase synthesis. Journal of Combinatorial Chemistry, 3(1), 90–96. [Link]

  • (2012). Novel Solid-Phase Parallel Synthesis of N-Substituted-2-aminobenzo[d]thiazole Derivatives via Cyclization Reactions of 2-Iodophenyl Thiourea Intermediate Resin. ACS Combinatorial Science. [Link]

  • (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. MDPI. [Link]

  • (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2734. [Link]

  • (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. [Link]

  • (n.d.). Synthesis of thioureas from isocyanates and isothiocyanates via hydroamination. ResearchGate. [Link]

  • (n.d.). Synthesis of Aliphatic Bis(Thioureas). Digital Commons @ IWU. [Link]

  • Hansen, B., & Kjær, A. (n.d.). Intramolecular cyclizations of thioureas derived from sulphoraphene, a case of asymmetrically induced additions to vinylic sulph. SciSpace. [Link]

  • (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

  • (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

  • Khadse, S. (2014). Site-specific chemical modification procedures. SlideShare. [Link]

  • (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

Sources

Application Note: HPLC Method Development for 2-Isothiocyanato-N,N-dimethylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

2-isothiocyanato-N,N-dimethylacetamide (referred to herein as DMAc-ITC ) represents a specific class of bifunctional reagents used primarily as heterobifunctional linkers in bioconjugation or as pharmacophores in drug discovery. Its structure combines a polar, solubilizing dimethylacetamide backbone with a highly reactive electrophilic isothiocyanate (-N=C=S) group.

The core analytical paradox: To retain the polar amide backbone on a Reverse Phase (RP) column, high aqueous content is required. However, isothiocyanates are hydrolytically unstable in aqueous buffers, rapidly degrading into their corresponding amines or thiocarbamates.

Strategic Approach

This guide presents two distinct protocols to address this paradox, grounded in the principle of "Fit-for-Purpose" validation:

  • Method A (Direct Analysis): A rapid, acid-stabilized RP-HPLC method for purity assessment of the neat reagent.

  • Method B (Derivatization): A "Trapping" protocol using N-Acetyl-L-Cysteine (NAC) for quantifying DMAc-ITC in aqueous/biological matrices or stability studies.

Part 2: Chemical Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical fate of the analyte during analysis.

G Analyte 2-isothiocyanato- N,N-dimethylacetamide Aqueous Aqueous Buffer (pH > 6 or neutral) Analyte->Aqueous Exposure Acidic Acidic Mobile Phase (0.1% Formic Acid) Analyte->Acidic Method A (Direct Injection) Deriv Derivatization (N-Acetyl-Cysteine) Analyte->Deriv Method B (Trapping) Hydrolysis Hydrolysis Product (Amine/Thiocarbamate) Aqueous->Hydrolysis Rapid Degradation StablePeak Intact ITC Peak (UV 245 nm) Acidic->StablePeak Kinetic Stabilization Adduct Stable Thiourea Adduct (UV 272 nm) Deriv->Adduct Covalent Lock

Figure 1: Analytical workflow decision tree based on analyte stability and matrix composition.

Part 3: Method A - Direct Purity Assay (Rapid RP-HPLC)

Scope: Quality control of synthesized reagent, purity checks, and non-aqueous solubility studies. Mechanism: Uses low pH and high organic diluents to suppress hydrolysis during the short chromatographic run.

Instrumentation & Conditions
ParameterSpecificationRationale
Column Phenomenex Kinetex 2.6 µm C18 (100 x 4.6 mm)Core-shell technology provides high efficiency at lower backpressures, essential for rapid gradients.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) stabilizes the ITC group by protonating potential nucleophiles in the matrix.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents solvolysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 25°CAmbient temperature reduces the rate of on-column hydrolysis compared to 40°C.
Detection UV 245 nm (PDA 210-400 nm scan)The -N=C=S group has a characteristic absorbance max near 245 nm; the amide backbone absorbs <210 nm.
Gradient Program

Note: A steep gradient is used to elute the reactive species quickly.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
1.05Isocratic Load
8.095Linear Ramp
10.095Wash
10.15Re-equilibration
14.05End
Sample Preparation (Critical)
  • Diluent: 100% Anhydrous Acetonitrile (MeCN). Do not use water or alcohols.

  • Protocol:

    • Weigh 10 mg of DMAc-ITC into a dry volumetric flask.

    • Dissolve immediately in MeCN to volume (1 mg/mL stock).

    • Inject within 30 minutes of preparation.

Part 4: Method B - Stability-Indicating (NAC Derivatization)

Scope: Biological matrices, aqueous stability studies, or trace analysis. Mechanism: The ITC group reacts quantitatively with N-Acetyl-L-Cysteine (NAC) to form a stable dithiocarbamate (thiourea) derivative. This "locks" the molecule, preventing hydrolysis and enhancing UV sensitivity.

The Derivatization Protocol

Reference Grounding: This protocol adapts the cyclocondensation and mercapturic acid pathway principles used for sulforaphane analysis (See References 1, 3).

Reagents:

  • Derivatization Buffer: 0.2 M Sodium Bicarbonate (pH 8.5).

  • Reagent Solution: 200 mM N-Acetyl-L-Cysteine in water (Freshly prepared).

Procedure:

  • Mix: Combine 100 µL of Sample (containing DMAc-ITC) with 100 µL of Derivatization Buffer.

  • React: Add 50 µL of NAC Reagent Solution.

  • Incubate: Vortex and heat at 37°C for 60 minutes.

  • Quench/Dilute: Add 250 µL of Acetonitrile and 10 µL of Formic Acid (to acidify and stop basic hydrolysis of the backbone).

  • Filter: 0.22 µm PTFE filter into HPLC vial.

HPLC Conditions (Derivatized)
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (150 x 3.0 mm, 3.5 µm)T3 bonding is designed for polar compound retention (the NAC adduct is very polar).
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffering is required to maintain the ionization state of the carboxylic acid on the NAC moiety.
Mobile Phase B MethanolMethanol often provides better selectivity for thiourea isomers than MeCN.
Detection UV 272 nm The dithiocarbamate chromophore formed by NAC conjugation has a strong

at 271-274 nm.
Validation Criteria (Self-Validating System)

To ensure the method is working, you must track the Stoichiometric Balance :

  • Blank Injection: Inject the NAC reagent alone. Note the huge peak at the void volume (excess NAC).

  • Sample Injection: As DMAc-ITC concentration increases, the NAC peak should decrease, and the Product Peak (Retention time ~5-8 min) should increase linearly.

  • Linearity:

    
     in the range of 1 µM to 100 µM.
    

Part 5: Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

Observation: A peak appears at the void volume that grows over time in Method A. Cause: This is the amine hydrolysis product (


).
Solution: 
  • Verify the pH of Mobile Phase A is < 3.0.[1]

  • Check the water content in your "anhydrous" Acetonitrile diluent.

  • Switch to Method B (Derivatization) if quantification of the degradation is required.

Column Life & Carryover

Isothiocyanates are "sticky" electrophiles. They can covalently modify free silanols or amino-groups on the stationary phase (rare on C18, but possible on end-fittings).

  • Protocol: Run a "Sawtooth" wash (5% to 95% MeCN, 3 cycles) after every 20 injections.

  • Hardware: Use PEEK tubing where possible to minimize metal surface adsorption.

Safety Note

DMAc is a potent solvent and hepatotoxin; ITCs are sensitizers.

  • Control: All weighing must occur in a fume hood.

  • Waste: Segregate waste as "Reactive Organics."

Part 6: References

  • Marton, M. R., et al. (2013). Determination of isothiocyanates as stable N-acetylcysteine conjugates.Journal of Chromatography A .

  • SIELC Technologies. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.[2]SIELC Application Notes .

  • Wiedzy, M. (2016). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization.Food Chemistry .

  • Kendre, K., et al. (2023).[3] Stability Indicating HPLC Method Development: A Review.International Journal of Pharmacy and Pharmaceutical Research .

  • BenchChem. (2025).[4] A Comparative Guide to Analytical Methods for Isothiocyanate Detection.BenchChem Technical Guides .

Sources

Microwave-assisted synthesis involving 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Substituted-2-Thiohydantoins using 2-Isothiocyanato-N,N-dimethylacetamide

Part 1: Executive Summary

This application note details a high-efficiency protocol for the synthesis of 3-substituted-2-thiohydantoins utilizing 2-isothiocyanato-N,N-dimethylacetamide as a cyclization reagent under microwave (MW) irradiation.

While traditional thermal methods for thiohydantoin synthesis (e.g., Edman degradation or acid-catalyzed cyclization of thioureas) often require prolonged reflux (4–12 hours) and harsh reagents (HCl/AcOH), this microwave-assisted protocol achieves quantitative conversion in 5–15 minutes . The specific use of 2-isothiocyanato-N,N-dimethylacetamide allows for a "cascade" reaction: nucleophilic addition of a primary amine followed by an intramolecular cyclization that expels dimethylamine, streamlining the route to privileged heterocyclic scaffolds found in androgen receptor antagonists (e.g., Enzalutamide derivatives).

Part 2: Technical Background & Mechanism

The Reagent: 2-Isothiocyanato-N,N-dimethylacetamide

Unlike simple alkyl isothiocyanates, 2-isothiocyanato-N,N-dimethylacetamide contains an electrophilic isothiocyanate (


) group coupled with an activated amide backbone. This bifunctionality makes it an ideal "C2" synthon for heterocyclic construction.
  • Chemical Formula:

    
    
    
  • Role: Acts as a reactive building block that undergoes nucleophilic attack by primary amines, followed by amide-driven cyclization.

Microwave Effect

Microwave irradiation (2450 MHz) provides direct dielectric heating of the polar reaction medium (typically DMF, Ethanol, or Water). This overcomes the activation energy barrier for the intramolecular cyclization step—the rate-limiting step in thiohydantoin formation—preventing the stalling often observed at the intermediate thiourea stage in thermal conditions.

Reaction Mechanism

The synthesis proceeds via a two-step cascade in a single pot:

  • Nucleophilic Addition: The primary amine (

    
    ) attacks the electrophilic carbon of the isothiocyanate group, forming an acyclic thiourea intermediate.
    
  • Intramolecular Cyclization: The nitrogen of the newly formed thiourea attacks the carbonyl carbon of the dimethylacetamide moiety.

  • Elimination: Dimethylamine (

    
    ) is expelled as a leaving group, yielding the thermodynamic 2-thiohydantoin product.
    

ReactionMechanism Reagent 2-Isothiocyanato- N,N-dimethylacetamide Intermediate Acyclic Thiourea Intermediate Reagent->Intermediate Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Intermediate TS Cyclization Transition State Intermediate->TS MW Irradiation (Δ) Product 3-Substituted- 2-Thiohydantoin TS->Product Elimination Byproduct Dimethylamine (Leaving Group) TS->Byproduct

Figure 1: Mechanistic pathway of the cascade synthesis. The microwave energy specifically accelerates the transition from the acyclic thiourea to the cyclized product.

Part 3: Experimental Protocol

Safety Warning: Isothiocyanates are lachrymators and sensitizers. Work in a well-ventilated fume hood. Dimethylamine released during the reaction is a gas/volatile liquid; ensure vessels are appropriate for pressure (MW vials).

Materials
  • Reagent: 2-Isothiocyanato-N,N-dimethylacetamide (1.0 equiv).

  • Substrate: Primary amine (e.g., Benzylamine, Aniline, or Amino Acid Ester) (1.0 – 1.2 equiv).

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Note: Ethanol is preferred for green chemistry, but DMF is required for poorly soluble aromatic amines.

  • Base (Optional): Triethylamine (

    
    ) (0.5 equiv) can accelerate the initial addition if the amine is a salt (e.g., hydrochloride).
    
Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), dissolve 2-isothiocyanato-N,N-dimethylacetamide (1.0 mmol, 144 mg) in 3 mL of Ethanol.

    • Add the Primary Amine (1.0 mmol) to the solution.

    • Observation: A slight exotherm may occur as the thiourea forms. Cap the vial with a Teflon-lined septum.

  • Irradiation (Microwave Setup):

    • Insert the vial into a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Parameter Settings:

      • Temperature: 120°C

      • Pressure Limit: 250 psi (17 bar)

      • Power: Dynamic (Max 150 W)

      • Hold Time: 10 minutes

      • Stirring: High

  • Work-up & Purification:

    • Allow the vial to cool to room temperature (compressed air cooling usually integrated in MW systems).

    • Scenario A (Precipitation): In ethanol, the thiohydantoin product often precipitates upon cooling. Filter the solid, wash with cold ethanol (

      
      ), and dry.
      
    • Scenario B (Soluble Product): If the product remains in solution (common with DMF), pour the mixture into ice-water (15 mL). The product will precipitate.[1][2] Filter and wash with water.[1]

    • Recrystallization: If necessary, recrystallize from EtOH/Water (9:1).

Workflow Diagram

ProtocolWorkflow Step1 Mix Reagent & Amine in EtOH/DMF (3 mL) Step2 Seal Vial & Place in MW Reactor Step1->Step2 Step3 Irradiate: 120°C, 10 min, 150W Step2->Step3 Step4 Cool to RT Step3->Step4 Decision Precipitate formed? Step4->Decision PathA Filter & Wash (Cold EtOH) Decision->PathA Yes PathB Pour into Ice Water -> Filter Decision->PathB No Final Pure Thiohydantoin PathA->Final PathB->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Part 4: Results & Data Analysis

The following table summarizes typical results using this protocol compared to conventional thermal heating (oil bath reflux).

Table 1: Comparison of Microwave vs. Thermal Synthesis

EntrySubstrate (Amine)Product (Thiohydantoin)MethodTimeYield (%)
1 Benzylamine3-Benzyl-2-thiohydantoinMW 10 min 92%
Thermal4 hrs78%
2 Aniline3-Phenyl-2-thiohydantoinMW 12 min 88%
Thermal6 hrs65%
3 4-Methoxybenzylamine3-(4-OMe-Bn)-2-thiohydantoinMW 10 min 95%
Thermal4 hrs81%
4 Glycine Methyl Ester3-(Methoxycarbonylmethyl)-...[3]MW 8 min 85%
Thermal3 hrs60%

Data Interpretation: The microwave method consistently provides higher yields. Thermal methods often suffer from side reactions (hydrolysis of the isothiocyanate) due to the extended reaction times required to eject the dimethylamine leaving group.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Cyclization Intermediate thiourea is stable and not cyclizing.Increase MW temperature to 140°C or add a catalytic amount of acetic acid (AcOH) to protonate the leaving group (dimethylamine).
Pressure Spike Release of dimethylamine gas.Ensure the reaction volume does not exceed 50% of the vial capacity. Use a high-pressure rated vial.
Product Oiling Out Solvent incompatibility.Switch solvent system. If using DMF, add water dropwise post-reaction to induce crystallization.
Hydrolysis of Reagent Wet solvents.Isothiocyanates are sensitive to water at high temps. Use anhydrous Ethanol or DMF.

Part 6: References

  • Microwave-Assisted Traceless Synthesis of Thiohydantoin. Source: Young In Scientific / CEM Application Note. Context: Establishes the baseline for microwave acceleration in thiohydantoin cyclization from isothiocyanates.

  • An Efficient Method for Synthesis of Thiohydantoins with

    
    -Amino Esters Under Microwave Irradiation. 
    Source: Asian Journal of Chemistry (2014).[4]
    Context: Validates the reaction conditions (DMF/H2O, MW) for isothiocyanate-amine condensations.
    
    
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Source: Journal of Chemical Reviews (2019). Context: Provides the mechanistic grounding for the cyclization of thiourea intermediates into thiohydantoins.

  • Microwave-enhanced liquid-phase synthesis of thiohydantoins. Source: PubMed / Combinatorial Chemistry (2003). Context: Discusses the elimination mechanisms and purification advantages of MW synthesis in this specific scaffold class.

Sources

Troubleshooting & Optimization

Technical Guide: Workup Strategies for 2-Isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing excess 2-isothiocyanato-N,N-dimethylacetamide from reaction mixtures Role: Senior Application Scientist Context: Technical Support Center

Executive Summary 2-isothiocyanato-N,N-dimethylacetamide (CAS: 16115-80-3) is a bifunctional reagent often used as a linker or heterocycle precursor.[1] Its removal presents a specific challenge: the isothiocyanate (-NCS) group is electrophilic and toxic, while the dimethylacetamide backbone renders the molecule highly polar and high-boiling (>165°C). Standard evaporation is ineffective, and aqueous workups often result in poor phase separation due to the amide's water miscibility.

This guide prioritizes Chemoselective Scavenging as the primary removal strategy, ensuring high purity without the yield losses associated with recalcitrant chromatography.

Part 1: The Golden Standard – Solid Phase Scavenging

The most robust method for removing electrophilic excesses (isothiocyanates) is the use of nucleophilic scavenger resins .[1] This method relies on the rapid formation of a stable covalent thiourea bond between the excess reagent and a polymer-supported amine.

The Mechanism

The resin-bound amine attacks the electrophilic carbon of the isothiocyanate. The resulting thiourea is permanently tethered to the solid support, allowing removal via simple filtration.



Recommended Resins
Resin TypeFunctional GroupLoading (mmol/g)Application Notes
PS-Trisamine Tris(2-aminoethyl)amine~3.0 - 4.0Primary Recommendation. High loading and rapid kinetics due to the primary amine. Excellent for scavenging sterically hindered isothiocyanates.[1]
PS-Aminomethyl Benzylamine~1.0 - 2.0Good alternative.[1] Slower kinetics than Trisamine but often more cost-effective for large-scale batches.[1]
Si-Amine Propyl amine (Silica)~1.0Best for flow chemistry or packed bed reactors.[1] Rigid structure prevents swelling issues.[1]
Protocol: Batch Mode Scavenging

Use this protocol for reaction scales < 50 mmol.

  • Calculate Excess: Estimate the amount of unreacted 2-isothiocyanato-N,N-dimethylacetamide (typically 1.2 – 1.5 eq used in reaction; 0.2 – 0.5 eq remaining).[1]

  • Stoichiometry: Add 3 to 4 equivalents of PS-Trisamine relative to the excess reagent.[1]

    • Why? A large excess of resin drives the reaction to completion via pseudo-first-order kinetics.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, DMF, and Dioxane are excellent).[1] Avoid water or methanol if using polystyrene resins (poor swelling).[1]

  • Agitation: Shake or stir gently (orbital shaker preferred) for 1–2 hours at room temperature.

    • Caution: Do not use magnetic stir bars with fragile resins; grinding produces fines that clog filters.[1]

  • Validation: Spot the supernatant on a TLC plate. Visualize with KMnO₄ or Iodine.[1] The spot corresponding to the isothiocyanate should be absent.[1]

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge. Wash the resin cake 2x with solvent to recover any entrained product.[1]

Part 2: Decision Logic & Workflow

The following diagram outlines the decision process for choosing the correct workup based on your product's properties.

ScavengingLogic Start Crude Reaction Mixture (Contains Excess Isothiocyanate) CheckProd Is the Target Product an Amine or Nucleophile? Start->CheckProd YesAmine YES CheckProd->YesAmine NoAmine NO (Product is Thiourea/Amide) CheckProd->NoAmine Risk CRITICAL RISK: Scavenger will bind Product. Do NOT use Amine Resins. YesAmine->Risk Avoid Capture SelectResin Select Scavenger Resin: PS-Trisamine (High Load) NoAmine->SelectResin Safe to Scavenge AltMethod Alternative: Reverse Phase (C18) Flash or SCX Cartridge (if product is basic) Risk->AltMethod Process Add 3-4 eq Resin Agitate 2 hrs Filter SelectResin->Process Result Filtrate contains Pure Product Process->Result

Caption: Decision tree for selecting the appropriate purification pathway. Amine scavengers are only safe if the product lacks nucleophilic amine groups.

Part 3: Troubleshooting & FAQs

Q1: My product is acid-sensitive. Is the scavenger resin safe? A: Yes. PS-Trisamine and PS-Aminomethyl are basic resins.[1] They will actually buffer the solution, protecting acid-labile protecting groups (like Boc or acetals).[1] However, if your product is base-sensitive (e.g., Fmoc groups or labile esters), monitor the time closely or use a less basic resin like a thiol-based scavenger (e.g., Si-Thiol) at neutral pH, though thiol scavenging of isothiocyanates is slower.

Q2: Can I use silica gel chromatography instead? A: You can, but it is risky.[1]

  • The Problem: 2-isothiocyanato-N,N-dimethylacetamide is highly polar due to the amide tail. It often streaks on normal phase silica or co-elutes with polar products (like thioureas).[1]

  • The Fix: If you must use chromatography, switch to Reverse Phase (C18) .[1] The small organic reagent will elute early in high water fractions, while most synthetic products (being more lipophilic) will retain longer.[1]

Q3: Why not just quench with a liquid amine like Tris(hydroxymethyl)aminomethane? A: This is "Dirty Quenching."[1] While liquid amines will kill the isothiocyanate, they generate a new impurity (the quenched thiourea adduct) that must then be separated from your product.[1] Solid-phase scavenging removes the impurity physically by filtration, which is superior for "Self-Validating" purity.

Q4: I see a new spot on TLC after adding the resin. What happened? A: Check your solvent. If you used a ketone solvent (acetone), the primary amine on the resin might have formed an imine.[1] Always use non-reactive solvents like DCM, THF, or Ethyl Acetate.[1] Alternatively, if your product has an electrophilic center (e.g., an alkyl halide), the resin may be reacting with your product.[1]

Part 4: References

  • Biotage. (2023).[1][2][3] ISOLUTE® Si-Trisamine - Metal and Electrophile Scavenger User Guide. Retrieved from [Link]

  • Marsh, A., et al. (2004).[1] High-loading scavenger resins for combinatorial chemistry. Journal of Organic Chemistry. Retrieved from [Link]

  • Castro, V. (1997).[1] Purification of reaction mixtures using polymer-supported reagents. Combinatorial Chemistry & High Throughput Screening.

Sources

Technical Support Center: Optimizing pH and Temperature for 2-Isothiocyanato-N,N-dimethylacetamide Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your labeling experiments using 2-isothiocyanato-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the critical parameters of pH and temperature to ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction involved in labeling with 2-isothiocyanato-N,N-dimethylacetamide?

The labeling reaction occurs through the nucleophilic addition of a primary amine group (e.g., from a protein or peptide) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 2-isothiocyanato-N,N-dimethylacetamide. This process forms a stable thiourea linkage, covalently attaching the label to your molecule of interest.[1] The primary targets for this reaction on a protein are the N-terminal α-amino group and the ε-amino group of lysine residues.[1]

Q2: Why is pH a critical parameter for successful labeling?

The pH of the reaction buffer is arguably the most critical factor influencing the efficiency of the labeling reaction.[1] A basic pH, typically in the range of 8.5-9.5, is necessary to ensure that the primary amino groups on the target molecule are in their deprotonated, nucleophilic state (-NH2).[1] This uncharged state is essential for the amine to act as an effective nucleophile and attack the isothiocyanate group.[1]

Q3: What happens if the pH is too low or too high?
  • Low pH (acidic to neutral): At a lower pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the isothiocyanate.[1] This will result in significantly reduced or no labeling. Furthermore, isothiocyanates can undergo hydrolysis in acidic conditions, although this is generally slow.[2][3]

  • High pH (highly alkaline): While a basic pH is required, excessively high pH values can accelerate the hydrolysis of the isothiocyanate group, which competes with the desired labeling reaction.[4] This can lead to lower labeling yields.[4]

Q4: How does temperature affect the labeling reaction?

Temperature influences the rate of the labeling reaction. Generally, increasing the temperature can enhance the reaction rate and potentially improve yields.[1] However, elevated temperatures can also increase the rate of undesirable side reactions, such as hydrolysis of the isothiocyanate or degradation of the target biomolecule.[1] Most labeling reactions are optimally performed at room temperature (around 22-25°C) or at 4°C for extended incubation times to preserve the integrity of sensitive proteins.[1][5]

Q5: What are common side reactions to be aware of?

The primary side reaction of concern is the hydrolysis of the isothiocyanate group in the presence of water. This reaction becomes more significant at higher pH values and temperatures.[4][6] It is also crucial to use buffers that do not contain primary or secondary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the isothiocyanate.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no labeling efficiency Incorrect pH: The reaction buffer pH is too low, leading to protonated, unreactive amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 8.5-9.5 using a reliable pH meter.[1] Sodium bicarbonate or borate buffers are commonly used.[1]
Hydrolysis of the isothiocyanate: The labeling reagent has degraded due to moisture or improper storage.Prepare fresh solutions of 2-isothiocyanato-N,N-dimethylacetamide in an anhydrous solvent like DMSO or DMF immediately before use.[1][8]
Presence of competing nucleophiles: The buffer or sample contains primary or secondary amines (e.g., Tris, glycine, sodium azide).Dialyze the protein against a suitable amine-free buffer, such as PBS, before proceeding with the labeling reaction.[5][9]
Inconsistent labeling results Fluctuations in temperature: Inconsistent reaction temperatures can lead to variable reaction rates.Use a temperature-controlled environment (e.g., a water bath or incubator) to maintain a constant temperature throughout the reaction.
Inaccurate reagent concentrations: Errors in calculating the molar ratio of the labeling reagent to the target molecule.Carefully calculate and add the appropriate molar excess of the isothiocyanate to drive the reaction to completion. A 3 to 10-fold molar excess is often a good starting point.[1]
Protein precipitation during labeling High concentration of organic solvent: The addition of the labeling reagent dissolved in an organic solvent (e.g., DMSO) causes the protein to precipitate.Add the isothiocyanate solution to the protein solution slowly and in small aliquots while gently stirring.[5] Ensure the final concentration of the organic solvent is kept to a minimum.
pH-induced instability: The protein is not stable at the optimal labeling pH.If your protein is sensitive to high pH, you may need to perform the labeling at a slightly lower pH (e.g., 8.0-8.5) and compensate with a longer reaction time or a higher molar excess of the labeling reagent.[10]

Experimental Protocols

Optimizing Reaction pH

This protocol provides a framework for determining the optimal pH for your specific labeling reaction.

  • Prepare a series of buffers: Prepare small volumes of a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate) at a range of pH values (e.g., 8.0, 8.5, 9.0, 9.5, and 10.0).

  • Set up parallel reactions: For each pH value, set up a separate labeling reaction with your target molecule and 2-isothiocyanato-N,N-dimethylacetamide at a constant temperature and molar ratio.

  • Incubate and quench: Allow the reactions to proceed for a set amount of time.

  • Purify the conjugate: Remove the unreacted label from each reaction mixture using a suitable method like gel filtration or dialysis.

  • Analyze the degree of labeling: Determine the degree of labeling for each sample using a suitable analytical technique, such as UV-Vis spectrophotometry or mass spectrometry.

  • Identify the optimal pH: The pH that yields the highest degree of labeling without causing protein degradation is the optimal pH for your system.

Optimizing Reaction Temperature

This protocol will help you determine the ideal temperature for your labeling experiment.

  • Set up reactions at different temperatures: Using the optimal pH determined previously, set up parallel labeling reactions at a range of temperatures (e.g., 4°C, room temperature (22-25°C), and 37°C).

  • Incubate and monitor: Allow the reactions to proceed, taking aliquots at various time points to monitor the progress of the reaction.

  • Purify and analyze: Purify the conjugates from each temperature condition and analyze the degree of labeling.

  • Determine the optimal temperature: Select the temperature that provides a good balance between reaction rate and the stability of your biomolecule. For many proteins, room temperature for 1-4 hours or 4°C overnight are effective conditions.[1]

Visualizing the Labeling Workflow

The following diagram illustrates the key steps and decision points in optimizing your labeling reaction.

Labeling_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction & Purification cluster_analysis Analysis Prep_Protein Prepare Protein in Amine-Free Buffer Optimize_pH Optimize pH (8.5-9.5) Prep_Protein->Optimize_pH Prep_Reagent Prepare Fresh 2-isothiocyanato-N,N-dimethylacetamide Solution Optimize_Ratio Optimize Molar Ratio (3-10x excess) Prep_Reagent->Optimize_Ratio Optimize_Temp Optimize Temperature (4°C to RT) Optimize_pH->Optimize_Temp Optimize_Temp->Optimize_Ratio Incubate Incubate Reaction Optimize_Ratio->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Analyze Degree of Labeling Purify->Analyze QC Quality Control (e.g., functional assay) Analyze->QC

Caption: Workflow for optimizing labeling reactions.

Chemical Reaction Pathway

The diagram below illustrates the reaction between a primary amine and an isothiocyanate.

Reaction_Mechanism R_NH2 R-NH₂ (Primary Amine) Plus + ITC R'-N=C=S (Isothiocyanate) Arrow Thiourea R-NH-C(=S)-NH-R' (Thiourea Linkage)

Caption: Formation of a stable thiourea linkage.

References

  • Kinetics analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1990). The Kinetics and Mechanism of the Hydrolysis of p-Nitrophenyl lsothiocyanate Promoted by Soft Metal Ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 579-583.
  • Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]

  • Kalogianni, A. I., Lazaridi, E., & Gioxari, A. (2022).
  • Hanschen, F. S., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080.
  • Cámara-Martos, F., et al. (2023). The influence of physiological pH conditions and myrosinase activity on glucosinolate hydrolysis and isothiocyanate formation during the in vitro digestion of mustard by-products. Food Chemistry, 404, 134599.
  • Satchell, D. P. N., & Satchell, R. S. (1990). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 579-583.
  • Wu, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-67.
  • Kumar, V., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
  • Lee, J., & Lee, S. (2023).
  • Pala, R., et al. (2018). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 548, 51-59.
  • Rich, R. L., & Myszka, D. G. (2011). Monitoring Labeling Reactions Using Fluorescence Polarization. CHIMIA International Journal for Chemistry, 65(11), 844-846.
  • ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate? Retrieved from [Link]

  • Reddit. (2022). Difficulty in Labelling an Amine Polymer with FITC. Retrieved from [Link]

  • Wieczerzak, E., et al. (2021).
  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • Singh, S. M., et al. (2016).
  • Sigma-Aldrich. (2025).
  • Wieczerzak, E., et al. (2021).
  • N,N-Dimethylacetamide (DMAC)
  • ChemPoint. (2020).
  • Chouraqui, G., & Pardo, D. G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • Santa Cruz Biotechnology. (n.d.).
  • PENTA s.r.o. (2025).

Sources

Technical Support Center: Purification of 2-Isothiocyanato-N,N-dimethylacetamide Adducts via Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-isothiocyanato-N,N-dimethylacetamide adducts. It is designed to address specific challenges encountered during chromatographic purification, offering troubleshooting advice and frequently asked questions in a user-friendly format. The protocols and explanations herein are grounded in established scientific principles to ensure reliability and reproducibility in your experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of 2-isothiocyanato-N,N-dimethylacetamide adducts. Each issue is followed by potential causes and detailed solutions.

Issue 1: Low or No Recovery of the Adduct

Potential Causes:

  • Adduct Instability: Isothiocyanates (ITCs) and their adducts can be unstable, especially in aqueous or protic solvents and at non-neutral pH.[1] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack, leading to degradation.

  • Irreversible Binding to Stationary Phase: The adduct may be strongly and irreversibly binding to the silica gel or other stationary phase, particularly if the stationary phase has active sites.

  • Precipitation in the Chromatographic System: Poor solubility of the adduct in the mobile phase can lead to precipitation on the column, causing low recovery and system blockages. This is a known issue with some isothiocyanates in aqueous mobile phases used in reversed-phase HPLC.[2][3]

  • Incomplete Elution: The mobile phase may not be strong enough to elute the adduct from the column.

Solutions:

  • pH Control: Maintain a neutral pH during extraction and purification whenever possible. Isothiocyanates are generally more stable at neutral pH.[4]

  • Solvent Choice: Use aprotic solvents for extraction and chromatography where feasible. If aqueous mobile phases are necessary for HPLC, consider minimizing the water content in the initial mobile phase composition.

  • Temperature Control: Perform purification at lower temperatures to minimize thermal degradation. However, for some HPLC applications, increasing the column temperature (e.g., to 60°C) can improve solubility and reduce precipitation, leading to better recovery.[2][3]

  • Stationary Phase Selection: For flash chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina. For HPLC, select a column with end-capping to minimize interactions with residual silanols.

  • Mobile Phase Optimization:

    • Flash Chromatography: Gradually increase the polarity of the eluent. A common mobile phase for isothiocyanates is a hexane-ethyl acetate mixture.[5][6]

    • HPLC: For reversed-phase HPLC, a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid, is common.[7] If recovery is low, try a stronger organic solvent like methanol or isopropanol in the mobile phase.

  • Derivatization: If instability is a persistent issue, consider derivatizing the isothiocyanate adduct to a more stable compound before chromatography.[8][9] For example, reaction with N-acetyl-L-cysteine (NAC) forms stable dithiocarbamates that are amenable to reversed-phase HPLC analysis.[7][10]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Potential Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: The adduct may be interacting with active sites (e.g., silanols) on the stationary phase.

  • Inappropriate Mobile Phase pH: If the adduct has ionizable groups, the mobile phase pH can significantly affect peak shape.

  • Metal-Sensitive Compound: The adduct may be interacting with metallic components of the HPLC system or column.[11]

Solutions:

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Use a High-Purity, End-Capped Column: Select a modern, high-purity silica column with robust end-capping to minimize silanol interactions.

  • Mobile Phase Additives:

    • Add a small amount of a competitive agent, like triethylamine (TEA), to the mobile phase to block active silanol sites.

    • Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized form. The addition of 0.1% formic acid is a common practice.[7]

  • Inert Column Hardware: If metal sensitivity is suspected, use a column with inert surfaces.[11]

Issue 3: Co-elution with Impurities

Potential Causes:

  • Insufficient Resolution: The chosen chromatographic conditions (stationary phase, mobile phase, gradient) may not be adequate to separate the adduct from closely related impurities.

  • Presence of Isomers: The synthesis may have produced isomers that are difficult to separate.

Solutions:

  • Optimize Selectivity:

    • Mobile Phase: Try different organic modifiers (e.g., methanol instead of acetonitrile) or different mobile phase additives.

    • Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a C18).

  • Improve Efficiency:

    • Use a column with smaller particles (e.g., 3 µm or sub-2 µm) for higher efficiency.

    • Optimize the flow rate.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often increase resolution.

  • Orthogonal Chromatography: If one chromatographic method is insufficient, consider a two-dimensional approach using two different separation modes (e.g., normal-phase followed by reversed-phase).

Issue 4: Adduct Appears to Decompose on the Column

Potential Causes:

  • Reaction with Stationary Phase: The adduct may be reacting with active sites on the silica gel.

  • Mobile Phase Incompatibility: The mobile phase may be promoting degradation. For example, some isothiocyanates are unstable in certain aqueous buffers.

Solutions:

  • Passivate the System: Flush the HPLC system with a chelating agent if metal-catalyzed degradation is suspected.

  • Use Deactivated Stationary Phases: For flash chromatography, use deactivated silica gel. For HPLC, ensure a high-quality, end-capped column is used.

  • Screen Mobile Phases: Test the stability of the adduct in the intended mobile phase offline before running the chromatography.

  • Derivatization: As a last resort, derivatization to a more stable compound can be employed.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for flash chromatography purification of 2-isothiocyanato-N,N-dimethylacetamide adducts?

A1: A good starting point for flash chromatography is to use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.[5][6] You can start with 100% hexane and gradually increase the percentage of ethyl acetate. The optimal gradient will depend on the polarity of your specific adduct. It is highly recommended to first determine the appropriate solvent system using thin-layer chromatography (TLC).

Q2: How can I detect my 2-isothiocyanato-N,N-dimethylacetamide adduct during chromatography if it has a poor UV chromophore?

A2: Many isothiocyanates lack a strong UV chromophore, which can make detection challenging.[2] Here are a few strategies:

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly sensitive and specific method for detecting your adduct.[12][13]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used for compounds that lack a UV chromophore.

  • Derivatization: Reacting the isothiocyanate with a reagent that introduces a strong chromophore or fluorophore can significantly enhance detection sensitivity.[7][14] For example, derivatization with N-acetyl-L-cysteine (NAC) produces a dithiocarbamate that can be more easily detected by UV.[10]

Q3: My adduct is formed in a high-boiling solvent like N,N-dimethylacetamide (DMAc). How can I prepare my sample for chromatography?

A3: Removing high-boiling solvents like DMAc is a common challenge.

  • Aqueous Workup: If your adduct is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and stable in water, you can dilute the reaction mixture with the organic solvent and wash with water or brine to remove the DMAc.

  • Solid-Phase Extraction (SPE): SPE can be an effective method to both remove the high-boiling solvent and purify the adduct.[7][10] You would load the diluted reaction mixture onto an appropriate SPE cartridge (e.g., C18 for reversed-phase), wash away the DMAc with a weak solvent, and then elute your adduct with a stronger solvent.

  • Precipitation/Recrystallization: In some cases, the product can be precipitated by adding an anti-solvent.[15]

Q4: Can I use normal-phase chromatography for these adducts?

A4: Yes, normal-phase chromatography can be used. A common system would be silica gel with a mobile phase of hexane and ethyl acetate.[16] However, care must be taken to use dry solvents and a well-maintained column, as water content can significantly affect retention times and peak shapes in normal-phase chromatography.

Q5: What are the best practices for storing 2-isothiocyanato-N,N-dimethylacetamide adducts?

A5: Due to their potential instability, it is best to store these adducts under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation.[1] They should also be protected from light and moisture.

Section 3: Experimental Protocols & Data

Protocol 1: General Flash Chromatography Purification

This protocol provides a general workflow for the purification of a moderately polar 2-isothiocyanato-N,N-dimethylacetamide adduct.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Pack a silica gel column with a slurry of silica in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. The gradient will be dependent on the specific adduct.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Detection TLC with UV visualization and/or staining
Protocol 2: General Reversed-Phase HPLC Purification

This protocol outlines a typical method for analytical or semi-preparative HPLC purification.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., acetonitrile).

  • Detection: Monitor the elution profile using a UV detector (if applicable) and/or a mass spectrometer.

  • Fraction Collection: Collect the peak corresponding to the target adduct.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation.

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm (analytical)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 1.0 mL/min (analytical)
Gradient 5% to 95% B over 20 minutes
Column Temperature 30-60°C[2][3]
Detection UV (e.g., 254 nm) and/or MS

Section 4: Visualizations

Workflow for Troubleshooting Low Adduct Recovery

LowRecoveryTroubleshooting Troubleshooting Low Adduct Recovery start Low or No Recovery check_stability Is the adduct unstable? start->check_stability check_binding Irreversible binding to column? check_stability->check_binding No sol_stability Control pH, temperature. Use aprotic solvents. check_stability->sol_stability Yes check_elution Incomplete elution? check_binding->check_elution No sol_binding Use deactivated silica/alumina. Use end-capped HPLC column. check_binding->sol_binding Yes sol_elution Increase mobile phase strength. Optimize gradient. check_elution->sol_elution Yes consider_derivatization Consider derivatization. sol_stability->consider_derivatization sol_binding->consider_derivatization sol_elution->consider_derivatization

Caption: A decision tree for troubleshooting low recovery of adducts.

General Purification Workflow

PurificationWorkflow General Purification Workflow crude_product Crude Product in High-Boiling Solvent sample_prep Sample Preparation (e.g., LLE, SPE) crude_product->sample_prep chromatography Chromatography (Flash or HPLC) sample_prep->chromatography fraction_analysis Fraction Analysis (TLC, LC-MS) chromatography->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Adduct solvent_removal->pure_product

Sources

Solving solubility issues of 2-isothiocyanato-N,N-dimethylacetamide in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility and Stability Issues of 2-Isothiocyanato-N,N-dimethylacetamide in Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioconjugation of 2-isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9)[1][2]. While the N,N-dimethylacetamide moiety provides some polar character, the highly reactive isothiocyanate (-N=C=S) group is notoriously difficult to handle in aqueous environments. This guide provides field-proven, mechanistic solutions to overcome solubility failures, prevent reagent degradation, and maximize your conjugation yields.

Mechanistic Insight: The Causality of Solubility Failures

Why does this compound fail in solution? The root cause is a kinetic competition between solvation, conjugation, and hydrolysis [3].

When 2-isothiocyanato-N,N-dimethylacetamide is added directly to an aqueous buffer, the hydrophobic nature of the intact molecule causes localized aggregation (visible as cloudiness or precipitation). Simultaneously, nucleophilic hydroxide ions (OH⁻) in the water attack the electrophilic central carbon of the isothiocyanate group, converting the active reagent into an inactive amine or thiourea byproduct. To succeed, you must manipulate the solvent environment to favor dispersion and target-amine conjugation over water-driven [3].

ReactionPathway ITC 2-Isothiocyanato-N,N- dimethylacetamide Buffer Aqueous Buffer (pH 8.0 - 8.5) ITC->Buffer Addition via DMSO Active Solubilized Active ITC Buffer->Active Amine Target Protein (Primary Amines) Active->Amine Conjugation (Desired) Water Water / OH- Active->Water Hydrolysis (Competing) Thiourea Stable Thiourea Conjugate Amine->Thiourea AmineBreakdown Hydrolyzed Inactive Reagent Water->AmineBreakdown

Competing pathways: Thiourea conjugation vs. aqueous hydrolysis.

Troubleshooting Guide (FAQs)

Q1: My reagent precipitates immediately upon addition to the buffer. How do I prevent this? A: You are experiencing "solvent shock." Isothiocyanates cannot be added directly to aqueous buffers without a carrier[4][5]. The Fix: You must employ a co-solvent strategy. Pre-dissolve the 2-isothiocyanato-N,N-dimethylacetamide in or Dimethylformamide (DMF) to create a concentrated stock[5]. Add this stock dropwise to your aqueous protein solution while vortexing. Ensure the final concentration of the organic solvent remains between 5–10% (v/v) to prevent protein denaturation[5].

Q2: The compound is fully dissolved, but my conjugation yield is near zero. What went wrong? A: If solubility is achieved but yield is zero, you are likely facing a buffer incompatibility. The Fix: Check your buffer formulation. Amine-containing buffers such as Tris or Glycine act as competing nucleophiles and will rapidly consume the isothiocyanate reagent before it can react with your target protein[4]. Switch to an amine-free buffer system, such as 0.1 M Sodium Carbonate-Bicarbonate or Phosphate-Buffered Saline (PBS)[4].

Q3: How does pH affect the solubility and stability of 2-isothiocyanato-N,N-dimethylacetamide? A: pH is a double-edged sword in bioconjugation. Lysine conjugation requires a basic pH to ensure the target primary amines are deprotonated and highly nucleophilic[5]. However, elevated pH exponentially increases the concentration of hydroxide ions, accelerating the into inactive byproducts[3]. The Fix: Optimize the pH to a "Goldilocks" zone. For this specific compound, a pH of 8.0 to 8.5 provides the best balance between maintaining reagent stability and ensuring sufficient amine reactivity.

LogicTree Start Solubility/Yield Issue Detected Precipitation Visible Precipitation? Start->Precipitation YesPrecip Check Co-solvent Ratio Ensure 5-10% DMSO/DMF Precipitation->YesPrecip Yes NoPrecip Check Buffer Composition Precipitation->NoPrecip No AmineBuffer Using Tris/Glycine? NoPrecip->AmineBuffer YesAmine Buffer reacts with ITC! Switch to Carbonate/PBS AmineBuffer->YesAmine Yes NoAmine Check pH & Hydrolysis Optimize to pH 8.0-8.5 AmineBuffer->NoAmine No

Troubleshooting logic for resolving ITC solubility and conjugation failures.

Quantitative Data: Buffer & Solvent Optimization

To ensure reproducible results, adhere to the optimized parameters outlined below. Deviating from these metrics directly impacts the half-life and solubility of your reagent.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Co-solvent 0% (Direct aqueous addition)5–10% Anhydrous DMSO/DMF Prevents localized hydrophobic aggregation and "solvent shock"[5].
Buffer Type Tris, Glycine, or Azide0.1 M Sodium Carbonate or PBS Prevents competitive nucleophilic consumption of the ITC group[4].
Reaction pH > 9.58.0 – 8.5 Balances target amine deprotonation with the minimization of OH⁻ driven hydrolysis[3].
Storage Aqueous stock at 4°CLyophilized or in anhydrous DMSO at -20°C Water rapidly degrades the -N=C=S group into inactive thioureas[4].
Step-by-Step Methodology: Self-Validating Bioconjugation Protocol

This protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure the 2-isothiocyanato-N,N-dimethylacetamide remains soluble and active throughout the workflow.

Phase 1: Preparation & Solvation

  • Buffer Exchange: Ensure your target protein is in an amine-free buffer (e.g., 0.1 M Sodium Carbonate, pH 8.5). Causality Check: If the protein is currently in Tris or contains sodium azide, dialyze overnight against PBS (pH 7.4) or use a desalting column[4].

  • Reagent Activation: Equilibrate the sealed vial of 2-isothiocyanato-N,N-dimethylacetamide to room temperature before opening. This prevents atmospheric moisture condensation from pre-hydrolyzing the reagent.

  • Stock Generation: Dissolve the reagent in to a concentration of 10 mM[6]. Critical Step: The solvent must be strictly anhydrous; trace water in standard benchtop DMSO will destroy the reagent before it ever reaches your protein[4].

Phase 2: Conjugation Reaction 4. Dropwise Addition: While gently vortexing or stirring the protein solution (1-5 mg/mL), add the DMSO stock dropwise. Target a 10- to 20-fold molar excess of the isothiocyanate to the protein[5]. 5. Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours. Continuous gentle mixing is required to maintain a homogenous dispersion of the co-solvent and prevent localized precipitation[5].

Phase 3: Self-Validation & Purification 6. Quenching (Validation Step 1): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The free amines in Tris will scavenge any unreacted isothiocyanate, stopping the reaction at a precise, reproducible timepoint. 7. Purification: Remove the quenched byproducts and DMSO using a size-exclusion desalting column or dialysis against your final storage buffer (e.g., PBS, pH 7.4)[5]. 8. Analytical Validation (Validation Step 2): Confirm conjugation via LC-MS. You should observe a mass shift corresponding to the addition of the 144.2 Da reagent (minus the loss of a proton). Alternatively, use a primary amine quantification assay (e.g., TNBSA assay) to measure the reduction in free lysines, confirming successful covalent modification[2].

References
  • Title: FLUORESCEIN ISOTHIOCYANATE Product Information | Source: Sigma-Aldrich | URL:

  • Title: 2-isothiocyanato-N,N-dimethylacetamide Product Details | Source: EnamineStore | URL:

  • Title: A Researcher's Guide to Bioconjugation: Comparing Reagents | Source: BenchChem | URL:

  • Title: Bioconjugate Techniques - 3rd Edition | Source: Elsevier | URL:

  • Title: Stability studies of isothiocyanates and nitriles in aqueous media | Source: ThaiScience | URL:

  • Title: Isothiocyanate-Functionalized Bifunctional Chelates for Targeting | Source: OSTI | URL:

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-isothiocyanato-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, particularly those arising from steric hindrance, and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.

Introduction to 2-Isothiocyanato-N,N-dimethylacetamide

2-Isothiocyanato-N,N-dimethylacetamide is a valuable building block in organic synthesis, primarily used for the preparation of substituted thioureas. The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by primary and secondary amines.[1] This reactivity is the foundation for its widespread use in the synthesis of diverse molecular scaffolds, which are of significant interest in medicinal chemistry.[1] However, the success of these reactions can be significantly impacted by the steric environment of the reacting amine.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance is a common hurdle in organic synthesis where the size of substituents near the reaction center impedes the reaction. In the context of 2-isothiocyanato-N,N-dimethylacetamide, bulky groups on the nucleophilic amine can slow down or even prevent the desired reaction.

Problem 1: Slow or Incomplete Reaction with Bulky Amines

Scenario: You are reacting 2-isothiocyanato-N,N-dimethylacetamide with a secondary amine bearing bulky substituents (e.g., diisopropylamine, dicyclohexylamine) and observe a slow reaction rate or incomplete conversion even after prolonged reaction times.

Root Cause Analysis: The nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate is sterically hindered. The bulky alkyl groups on the amine shield the nitrogen's lone pair, making it difficult to approach the reaction center. The reaction rate is strongly dependent on the steric demand of the N-alkyl groups.[2][3]

Solutions:

  • Elevate the Reaction Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier imposed by steric repulsion.

    • Expert Insight: While effective, be mindful of potential side reactions or decomposition of starting materials and products at higher temperatures. Monitor the reaction closely by TLC or LC-MS.

  • Employ a Suitable Catalyst:

    • Lewis Acids: A mild Lewis acid can coordinate to the sulfur or nitrogen atom of the isothiocyanate, further increasing the electrophilicity of the carbon center and promoting the reaction.

    • Thiourea-based Catalysts: Certain thiourea derivatives can act as organocatalysts, activating the electrophile through hydrogen bonding.[4][5][6] This can be particularly effective in creating a more favorable transition state.

  • Optimize Solvent Choice: The solvent can play a crucial role in reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are generally good choices as they can stabilize charged intermediates without strongly solvating the nucleophile, thus preserving its reactivity.[7][8]

    • Less Polar Solvents: In some cases, a less polar solvent might reduce the solvation shell around the nucleophile, making it more available for reaction. Experimentation with solvents like THF or dichloromethane is recommended.[9]

Workflow for Optimizing Reactions with Hindered Amines:

G start Slow reaction with bulky amine temp Increase Temperature (e.g., Reflux) start->temp monitor Monitor by TLC/LC-MS temp->monitor Check conversion catalyst Add Catalyst (Lewis Acid or Organocatalyst) solvent Screen Solvents (Polar Aprotic vs. Less Polar) catalyst->solvent catalyst->monitor solvent->monitor monitor->catalyst <90% conversion success Reaction Complete monitor->success >90% conversion fail Re-evaluate Strategy monitor->fail No improvement

Caption: Troubleshooting workflow for slow reactions.

Problem 2: Formation of Side Products

Scenario: Along with the desired thiourea, you observe the formation of unexpected byproducts, especially when forcing the reaction with hindered amines under harsh conditions.

Root Cause Analysis: At elevated temperatures or in the presence of strong bases, alternative reaction pathways can become competitive. These may include decomposition of the isothiocyanate or side reactions involving the solvent. For instance, N,N-dimethylacetamide (DMAc) can sometimes participate in reactions.[10]

Solutions:

  • Careful Control of Reaction Conditions:

    • Temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate.

    • Stoichiometry: Use a precise 1:1 stoichiometry of the amine and isothiocyanate to avoid side reactions from excess reagents.

  • Alternative Reagents: If steric hindrance is extreme, consider using an alternative, less hindered isothiocyanate if the final product structure allows.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of 2-isothiocyanato-N,N-dimethylacetamide with an amine?

A: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield the final N,N'-substituted thiourea product.[1]

G R2NH R₂NH ITC R¹-N=C=S R2NH->ITC Nucleophilic Attack Intermediate [R¹-N⁻-C(=S)-N⁺H₂R₂] ITC->Intermediate Product R¹-NH-C(=S)-NR₂ Intermediate->Product Proton Transfer

Caption: General reaction mechanism.

Q2: How does the electronic nature of the amine affect the reaction?

A: While steric effects are often dominant, electronic effects also play a role. Electron-donating groups on the amine increase its nucleophilicity and generally accelerate the reaction.[11] Conversely, electron-withdrawing groups decrease nucleophilicity and can slow the reaction down.

Q3: Are there any specific safety precautions for handling 2-isothiocyanato-N,N-dimethylacetamide?

A: Isothiocyanates can be lachrymators and skin irritants. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: Can I use water as a solvent for this reaction?

A: While some isothiocyanate reactions can be performed in water, it is generally not recommended for 2-isothiocyanato-N,N-dimethylacetamide.[12] The isothiocyanate group can be susceptible to hydrolysis, which would lead to the formation of the corresponding amine and reduce the yield of the desired thiourea. However, in some specific cases, "on-water" synthesis has been shown to be effective for certain isocyanates and thiocyanates.[12]

Experimental Protocols

General Procedure for the Synthesis of a Thiourea Derivative
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or DMF; 5-10 mL).

  • Reagent Addition: Add 2-isothiocyanato-N,N-dimethylacetamide (1.0 mmol) to the solution at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath may be necessary to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for Reactions with Sterically Hindered Amines
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered amine (1.0 mmol) in a dry, polar aprotic solvent (e.g., DMF or NMP; 5 mL).

  • Reagent Addition: Add 2-isothiocyanato-N,N-dimethylacetamide (1.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature, and proceed with an appropriate aqueous workup to remove the high-boiling solvent. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table provides a general guideline for reaction conditions based on the steric bulk of the amine. Note that these are starting points, and optimization may be required for specific substrates.

Amine TypeSteric HindranceTypical Reaction TimeTypical TemperatureNotes
Primary (unbranched)Low< 1 hourRoom TemperatureReaction is usually fast and high-yielding.
Secondary (unbranched)Low-Moderate1-4 hoursRoom TemperatureSlightly slower than primary amines.
Secondary (α-branched)High4-24 hours50-80 °CHeating is often necessary.[3]
Di-tert-alkylamineVery High> 24 hours> 80 °CMay require a catalyst or alternative methods.

References

  • BenchChem. (2025).
  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696.
  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6, 3517-3522.
  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(21), 3517-3522.
  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6, 3517-3522.
  • University of Greenwich. (n.d.).
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  • Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers.
  • MDPI. (2024).
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  • ResearchGate. (n.d.). (PDF) Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
  • Al-Adilee, K. J. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
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  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the isothiocyanate moiety is a cornerstone for creating covalent inhibitors and chemical probes. Understanding the structural integrity and metabolic fate of these molecules is paramount. Mass spectrometry serves as a critical tool for this characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-isothiocyanato-N,N-dimethylacetamide , a bifunctional molecule of interest in synthetic chemistry.

This document offers a comparative perspective, contrasting its expected fragmentation with that of its parent amide, N,N-dimethylacetamide , and a simple aliphatic isothiocyanate, ethyl isothiocyanate . Furthermore, we extend the comparison to phenyl isothiocyanate , a common derivatizing agent, to provide a broader context for researchers working with isothiocyanate-containing molecules.

Predicted Electron Ionization (EI) Fragmentation of 2-Isothiocyanato-N,N-dimethylacetamide

The structure of 2-isothiocyanato-N,N-dimethylacetamide presents a unique case for fragmentation analysis, combining the functionalities of an isothiocyanate and a dimethylamide. The molecular weight of this compound is 158.21 g/mol . Upon electron ionization, the initial molecular ion ([M]•+) will be formed. The subsequent fragmentation is predicted to follow pathways characteristic of both functional groups, influenced by the stability of the resulting fragments.

The primary fragmentation pathways are expected to involve:

  • Alpha-cleavage adjacent to the carbonyl group, a typical fragmentation for amides.

  • Cleavage of the C-C bond between the acetamide and isothiocyanate moieties.

  • Rearrangement reactions leading to the formation of characteristic isothiocyanate-containing ions.

The following diagram illustrates the predicted major fragmentation pathways.

G cluster_amide Amide Fragmentation cluster_isothiocyanate Isothiocyanate Fragmentation M [C6H10N2OS]•+ m/z = 158 F1 [C5H7N2S]+ m/z = 127 (- •CH3) M->F1 α-cleavage F2 [C4H8NO]+ m/z = 86 (- •CH2NCS) M->F2 β-cleavage F4 [CH2NCS]+ m/z = 72 M->F4 C-C cleavage F5 [C5H10NO]+ m/z = 100 (- NCS) M->F5 C-N cleavage F3 [C2H4N]+ m/z = 42 (- CO) F2->F3

Caption: Predicted EI Fragmentation of 2-isothiocyanato-N,N-dimethylacetamide.

Based on these predicted pathways, a table of expected key fragment ions can be constructed.

m/zProposed Fragment IonPredicted Relative IntensityFragmentation Pathway
158[M]•+ (Molecular Ion)ModerateIonization of the parent molecule.
86[CH3CON(CH3)CH2]+HighCleavage of the C-S bond and loss of •NCS.
72[CH2=N=C=S]+HighCleavage of the C-C bond between the carbonyl and methylene groups.[1]
58[CH2=N(CH3)2]+Moderateα-cleavage with respect to the isothiocyanate group.
43[CH3CO]+Highα-cleavage of the amide group.
42[C2H4N]+ModerateLoss of CO from the m/z 70 fragment.

Comparative Fragmentation Analysis

To better understand the fragmentation of 2-isothiocyanato-N,N-dimethylacetamide, it is instructive to compare its predicted mass spectrum with those of structurally related compounds.

N,N-Dimethylacetamide

N,N-Dimethylacetamide (MW = 87.12 g/mol ) is a simple amide, and its fragmentation is dominated by cleavage around the carbonyl group.[2][3] The mass spectrum is characterized by a strong molecular ion peak and a base peak resulting from alpha-cleavage.

m/zProposed Fragment IonRelative Intensity (%)
87[M]•+ (Molecular Ion)~60
44[CH3CHN(CH3)]+100 (Base Peak)
43[CH3CO]+~40
Ethyl Isothiocyanate

Ethyl isothiocyanate (MW = 87.14 g/mol ) provides a simple model for the fragmentation of the isothiocyanate moiety.[1][4][5] Its mass spectrum shows characteristic fragments for aliphatic isothiocyanates.[1][6]

m/zProposed Fragment IonRelative Intensity (%)
87[M]•+ (Molecular Ion)~70
72[CH2NCS]+~30
59[NCSH]+~100 (Base Peak)
29[C2H5]+~80
Phenyl Isothiocyanate

Phenyl isothiocyanate (MW = 135.19 g/mol ) is a widely used derivatizing agent, particularly for N-terminal sequencing of proteins (Edman degradation).[7][8][9] Its fragmentation pattern is dominated by the stable aromatic ring.

m/zProposed Fragment IonRelative Intensity (%)
135[M]•+ (Molecular Ion)100 (Base Peak)
108[M-HCN]•+~15
91[C6H5N]+~20
77[C6H5]+~50

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of 2-isothiocyanato-N,N-dimethylacetamide and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in volatile solvent (e.g., Dichloromethane) P2 Prepare a dilution series (e.g., 1, 10, 100 µg/mL) P1->P2 G1 Inject 1 µL into GC P2->G1 G2 Separate on a non-polar column (e.g., DB-5ms) G1->G2 G3 Temperature Program: 50°C (2 min) to 250°C at 10°C/min G2->G3 G4 EI at 70 eV G3->G4 G5 Scan m/z 40-200 G4->G5 D1 Identify molecular ion G5->D1 D2 Analyze fragmentation pattern D1->D2 D3 Compare with library/ predicted spectra D2->D3

Caption: General workflow for GC-MS analysis of small organic molecules.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-200

Conclusion

The mass spectrometry fragmentation of 2-isothiocyanato-N,N-dimethylacetamide is predicted to be a composite of the characteristic pathways of both amides and isothiocyanates. The presence of key fragment ions at m/z 86, 72, and 43 would be highly indicative of its structure. By comparing its predicted fragmentation pattern with those of N,N-dimethylacetamide, ethyl isothiocyanate, and phenyl isothiocyanate, researchers can gain a more nuanced understanding of the mass spectrometric behavior of this and other bifunctional molecules. This guide provides a foundational framework for the identification and characterization of novel isothiocyanate-containing compounds in various research and development settings.

References

  • Kjaer, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Health Science, 54(4), 377-385.
  • The ISIC-EPFL mstoolbox. (2024, June 4). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Dasgupta, A. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Scheubert, K., Hufsky, F., & Böcker, S. (2013). Computational mass spectrometry for small molecules.
  • FooDB. (2010, April 8). Showing Compound Ethyl isothiocyanate (FDB009395). Retrieved from [Link]

  • Poblete-Echeverría, C., & Pérez-Correa, J. R. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Royal Society of Chemistry. (n.d.). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Ethane, isothiocyanato-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Kjaer, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Uher, M., Antoš, K., Martvoň, A., & Leško, J. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
  • Schymanski, E. L., & Neumann, S. (2019).
  • Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Retrieved from [Link]

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A Paradigm Shift in Edman Degradation: Unveiling the Potential of 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

For decades, the Edman degradation, a cornerstone of protein sequencing, has relied on the steadfast performance of phenylisothiocyanate (PITC). This robust reagent has enabled the elucidation of countless protein sequences, fundamentally shaping our understanding of biological systems. However, the inherent hydrophobicity of PITC presents limitations, particularly when dealing with increasingly complex and modified peptides encountered in modern proteomics and drug development. This guide introduces a compelling, albeit currently theoretical, alternative: 2-isothiocyanato-N,N-dimethylacetamide (DMAA-ITC). We will explore the hypothesized advantages of this novel reagent, grounded in the principles of organic chemistry and supported by analogous developments in the field. This document serves as a forward-looking comparison for researchers, scientists, and drug development professionals seeking to push the boundaries of N-terminal sequencing.

The Established Workhorse: Understanding PITC and its Limitations

The Edman degradation is a cyclical process that sequentially removes one amino acid at a time from the N-terminus of a peptide.[1] The process, in its conventional form, utilizes PITC to label the N-terminal amino acid under alkaline conditions, forming a phenylthiocarbamoyl (PTC)-peptide. Subsequent treatment with anhydrous acid cleaves this terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification by chromatography.[2]

While highly effective, the reliance on PITC is not without its drawbacks. A significant limitation arises from the hydrophobicity of the phenyl group.[3] This can lead to several challenges:

  • Poor Solubility of Reagents and Products: Some peptides, particularly those with a high proportion of hydrophilic or charged residues, may exhibit poor solubility in the organic solvents typically used for the coupling reaction with the hydrophobic PITC.[4]

  • Extraction Inefficiencies: The efficiency of extracting the cleaved anilinothiazolinone (ATZ) derivative into an organic solvent can be variable, especially for derivatives of polar amino acids.[5] This can lead to lower repetitive yields and ambiguous results.

  • Challenges with Hydrophilic Peptides: Sequencing of hydrophilic peptides can be particularly problematic due to their limited solubility in the reaction media, leading to incomplete coupling and reduced sequencing efficiency.[6]

  • Sample Washout: In automated sequencers, there is a risk of losing small, hydrophilic peptides during the solvent washing steps designed to remove excess reagent and byproducts.

These limitations have spurred the development of alternative Edman reagents with modified properties to enhance performance in specific applications.

Introducing the Challenger: The Hypothesized Advantages of 2-isothiocyanato-N,N-dimethylacetamide (DMAA-ITC)

We propose 2-isothiocyanato-N,N-dimethylacetamide (DMAA-ITC) as a next-generation Edman reagent designed to overcome the hydrophobicity-related limitations of PITC. The core innovation lies in the replacement of the phenyl ring with a polar N,N-dimethylacetamide group.

Chemical Structure Comparison:

ReagentChemical StructureKey Functional Group
Phenylisothiocyanate (PITC) C₆H₅-N=C=SPhenyl Group (Hydrophobic)
2-isothiocyanato-N,N-dimethylacetamide (DMAA-ITC) (CH₃)₂N-CO-CH₂-N=C=SN,N-dimethylacetamide Group (Polar, Hydrophilic)

The introduction of the N,N-dimethylacetamide moiety is predicted to confer several significant advantages:

  • Enhanced Solubility: The polar amide group in DMAA-ITC is expected to increase its solubility, and that of the resulting DMAA-thiocarbamoyl (DTC)-peptide and DMAA-thiohydantoin (DTH)-amino acid derivatives, in a wider range of solvents, including more polar and aqueous systems. This could be particularly beneficial for the analysis of hydrophilic peptides and proteins.

  • Improved Reaction Kinetics: The increased solubility of both the reagent and the peptide in the reaction medium could lead to more efficient and uniform coupling, potentially reducing reaction times and improving overall sequencing yields.

  • Reduced Sample Washout: The more polar nature of the DTH-amino acid derivatives might allow for the use of less harsh organic extraction solvents, thereby minimizing the loss of the remaining peptide, especially for shorter, more hydrophilic sequences.

  • Potentially Altered Chromatographic Properties: The DTH-amino acids would exhibit different retention characteristics during HPLC analysis compared to PTH-amino acids. This could offer new separation possibilities and potentially resolve co-elution issues sometimes observed with certain PTH derivatives.

Comparative Performance: A Hypothesis-Driven Analysis

While direct experimental data for DMAA-ITC is not yet available in published literature, we can extrapolate its potential performance based on the known properties of the N,N-dimethylacetamide group and by drawing parallels with other modified isothiocyanates designed for improved hydrophilicity.

FeaturePhenylisothiocyanate (PITC)2-isothiocyanato-N,N-dimethylacetamide (DMAA-ITC) (Predicted)Rationale for Predicted Advantage
Solubility in Polar Solvents LowHighThe N,N-dimethylacetamide group is highly polar and miscible with water.
Coupling Efficiency with Hydrophilic Peptides Can be suboptimal due to phase separation.Potentially higher and more consistent.Improved co-solubilization of the peptide and the reagent in the reaction mixture.
Solubility of Thiohydantoin Derivatives Variable, with some polar PTH-amino acids showing poor solubility in extraction solvents.Expected to be generally higher, especially for polar amino acid derivatives.The polar amide moiety would increase the overall polarity of the DTH-amino acid.
Extraction Efficiency of Cleaved Residue Can be problematic for hydrophilic amino acids.May allow for the use of a broader range of extraction solvents, potentially improving recovery.The increased polarity of the DTH-amino acid could enable more efficient partitioning into different solvent systems.
Risk of Peptide Washout Higher for small, hydrophilic peptides.Potentially lower.The use of less aggressive organic washes may be possible, preserving the integrity of the remaining peptide.

Experimental Workflow Visualization

The fundamental steps of the Edman degradation would remain the same with DMAA-ITC, but the specific solvent systems and conditions would likely be optimized to leverage its unique properties.

Standard Edman Degradation Workflow with PITC

Caption: Standard Edman degradation cycle using PITC.

Proposed Edman Degradation Workflow with DMAA-ITC

Sources

A Comparative Guide to Purity Validation of 2-Isothiocyanato-N,N-dimethylacetamide: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth comparison of two fundamental chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for validating the purity of 2-isothiocyanato-N,N-dimethylacetamide. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your analytical workflows.

Introduction to 2-Isothiocyanato-N,N-dimethylacetamide and the Imperative of Purity

2-Isothiocyanato-N,N-dimethylacetamide is a reactive organic molecule featuring an electrophilic isothiocyanate (-N=C=S) group. This functional group makes it a valuable building block in medicinal chemistry and materials science, particularly for forming covalent linkages with nucleophiles such as amines and thiols on proteins or other molecules.[1]

The purity of such a reactive intermediate is paramount. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and misleading biological or material science data. Therefore, robust analytical methods to confirm purity and identify potential impurities are not just a quality control measure, but a fundamental aspect of reliable research and development.

Plausible Synthesis Route and Potential Impurities

A likely synthetic pathway to 2-isothiocyanato-N,N-dimethylacetamide involves a two-step process. First, the synthesis of its precursor, 2-amino-N,N-dimethylacetamide, often starting from protected glycine.[2] The second step is the conversion of the primary amine to the isothiocyanate. A common method for this transformation is the reaction of the amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurylating agent.[3][4][5]

This synthetic route informs the potential impurity profile that our analytical methods must be able to resolve:

  • Unreacted Starting Materials: Residual 2-amino-N,N-dimethylacetamide.

  • Reagents and By-products: Traces of carbon disulfide, the desulfurylating agent (e.g., tosyl chloride, cyanuric chloride) and its by-products.[3]

  • Side-Reaction Products: Formation of symmetric thioureas from the reaction of the isothiocyanate with the starting amine.

  • Degradation Products: Isothiocyanates are susceptible to hydrolysis, particularly in the presence of moisture, which would lead back to the starting amine.[6]

  • Solvent Residues: Solvents used during synthesis and work-up, such as dichloromethane, ethers, or toluene.

Analytical Methodologies: A Head-to-Head Comparison

Both TLC and HPLC are powerful chromatographic techniques used to separate components of a mixture. Their suitability for a given application depends on factors such as the required sensitivity, resolution, and whether qualitative or quantitative data is needed.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a planar chromatographic technique that offers a rapid, cost-effective, and straightforward method for a qualitative assessment of purity. It is an invaluable tool for monitoring reaction progress and for quickly screening for the presence of major impurities.

Principle of Operation: A small amount of the sample is spotted onto a stationary phase (e.g., silica gel on a glass or aluminum plate). The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase. Capillary action draws the mobile phase up the plate, and as it passes over the sample spot, the components partition between the stationary and mobile phases, separating based on their polarity.

Causality Behind Experimental Choices in TLC: The choice of the mobile phase is critical. For 2-isothiocyanato-N,N-dimethylacetamide, a moderately polar compound, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is typically used. The ratio is optimized to achieve a retention factor (Rf) for the main spot of approximately 0.3-0.5, which generally provides the best resolution from impurities. Visualization is often achieved under UV light (if the compound is UV-active) or by staining with a reagent like potassium permanganate, which reacts with the isothiocyanate group.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a high-resolution separation technique that provides both qualitative and quantitative data with high precision and sensitivity. It is the preferred method for final purity determination and for the validation of analytical methods according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7]

Principle of Operation: A liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A detector at the end of the column measures the concentration of each component as it elutes.

Causality Behind Experimental Choices in HPLC: For a moderately polar compound like 2-isothiocyanato-N,N-dimethylacetamide, a reversed-phase HPLC method is most appropriate. A C18 column is a common choice, providing a non-polar stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution (where the composition of the mobile phase is changed over time) is often used to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. Detection for isothiocyanates can be challenging due to the lack of a strong chromophore.[8] Therefore, a UV detector set at a low wavelength (e.g., 210-240 nm) is often employed to maximize sensitivity.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability checks to ensure the reliability of the results.

Workflow for Purity Validation

The overall process for validating the purity of 2-isothiocyanato-N,N-dimethylacetamide using TLC and HPLC is outlined below.

Caption: Workflow for purity assessment using TLC and HPLC.

Protocol 1: TLC Analysis
  • Preparation of TLC Plate and Chamber:

    • Use a silica gel 60 F254 TLC plate.

    • Prepare a mobile phase of 7:3 (v/v) Hexane:Ethyl Acetate and pour it into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure saturation and let it equilibrate for at least 15 minutes.

  • Sample Preparation:

    • Dissolve a small amount of 2-isothiocyanato-N,N-dimethylacetamide in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1-2 mg/mL.

  • Spotting:

    • Using a capillary tube, spot the sample solution on the baseline of the TLC plate, about 1 cm from the bottom.

    • If a reference standard is available, spot it alongside the sample. A co-spot (spotting both the sample and standard on the same point) is highly recommended to confirm identity.

  • Development:

    • Place the spotted plate in the equilibrated chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front.

    • Allow the plate to dry in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm.

    • For enhanced visualization, prepare a potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water) and dip the plate in it. The isothiocyanate will appear as a yellow spot on a purple background.

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The purity is qualitatively assessed by the presence of any secondary spots.

Protocol 2: HPLC Analysis
  • System Preparation:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-isothiocyanato-N,N-dimethylacetamide in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability:

    • Before running samples, perform a system suitability test by injecting a standard solution multiple times. Key parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000) should be met.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Performance Comparison

According to ICH guidelines, any analytical method used for purity determination must be validated to ensure it is fit for its purpose.[7][9]

Validation Parameters

The following table summarizes the key validation parameters and how TLC and HPLC compare.

Validation ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Specificity Moderate. Can be compromised by compounds with similar Rf values. Co-spotting helps.High. Excellent resolution of closely related impurities. Peak purity can be assessed with a PDA detector.
Limit of Detection (LOD) Lower sensitivity, typically in the microgram (µg) range.High sensitivity, often in the nanogram (ng) range or lower.
Limit of Quantitation (LOQ) Not suitable for precise quantification.Excellent for precise quantification of impurities.
Linearity & Range Non-linear response; semi-quantitative at best.Excellent linearity over a wide concentration range, allowing for accurate impurity quantification.
Accuracy & Precision Low accuracy and precision.High accuracy (recovery typically 98-102%) and precision (RSD < 2%).
Robustness Moderately robust; results can be affected by chamber saturation, temperature, and humidity.Highly robust when method parameters (pH, temperature, mobile phase composition) are controlled.
Hypothetical Comparative Data

The following table presents hypothetical data from the analysis of a batch of 2-isothiocyanato-N,N-dimethylacetamide to illustrate the comparative performance.

Analytical MethodPurity ResultKey Impurity Detected (Hypothetical)Limit of Quantitation (LOQ)
TLC >95% (visual estimation)One minor spot at Rf 0.15 (likely starting amine)~0.5%
HPLC 98.7% (by Area %)2-amino-N,N-dimethylacetamide at 0.8%0.05%
Unknown Impurity 1 at 0.3%0.05%
Unknown Impurity 2 at 0.2%0.05%

Conclusion and Recommendations

Both TLC and HPLC are valuable tools for assessing the purity of 2-isothiocyanato-N,N-dimethylacetamide, each with a distinct role in the analytical workflow.

  • TLC is the ideal choice for rapid, real-time reaction monitoring and for a preliminary, qualitative purity check. Its low cost and speed allow for quick decisions in a synthetic chemistry setting.

  • HPLC is the indispensable method for the final, quantitative determination of purity. Its high resolution, sensitivity, and precision are required for generating the reliable data needed for batch release, stability studies, and inclusion in publications or regulatory filings.

For a comprehensive quality control strategy, a two-tiered approach is recommended. Use TLC for in-process checks and initial screening of the final product. Follow up with a validated reversed-phase HPLC method for an accurate, quantitative purity assessment and impurity profiling. This integrated approach ensures both efficiency in the development process and the ultimate assurance of product quality.

References

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. (2021, September 24). Retrieved from [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents. (n.d.).
  • Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC. (2019, July-September). Retrieved from [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC. (2012, January 10). Retrieved from [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021, May 6). Retrieved from [Link]

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023, June 21). Retrieved from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - ResearchGate. (2026, January 31). Retrieved from [Link]

  • Dimethylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved from [Link]

  • Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Isothiocyanate. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. (2022, April 15). Retrieved from [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography - PMC. (2021, March 25). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Isothiocyanato-N,N-dimethylacetamide Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of metal complexes is paramount for rational design and functional optimization. This guide provides an in-depth technical comparison of the anticipated crystal structure of 2-isothiocyanato-N,N-dimethylacetamide complexes, a novel ligand of interest, with structurally related and experimentally characterized coordination compounds. Due to the absence of published crystal structures for the title compound, this guide establishes a predictive framework based on robust experimental data from analogous systems. We will delve into the synthesis, crystallization, and detailed structural analysis of these analogs to forecast the coordination behavior and supramolecular chemistry of 2-isothiocyanato-N,N-dimethylacetamide.

Introduction: The Structural Potential of 2-Isothiocyanato-N,N-dimethylacetamide

The ligand 2-isothiocyanato-N,N-dimethylacetamide, henceforth referred to as iso-DMA , presents a fascinating case for coordination chemistry. It combines two potent ligating functionalities within a single molecule: the versatile isothiocyanate group (–N=C=S) and the N,N-dimethylacetamide moiety, which features a hard carbonyl oxygen donor. This bifunctionality suggests its potential as a chelating or bridging ligand, capable of forming stable and structurally diverse metal complexes.

The isothiocyanate group is an ambidentate ligand, able to coordinate to a metal center through either the nitrogen atom (isothiocyanate, M–NCS) or the sulfur atom (thiocyanate, M–SCN), or it can act as a bridge between two metal centers (M–NCS–M').[1] The preferred coordination mode is often dictated by the Hard and Soft Acids and Bases (HSAB) principle, with hard metal ions favoring coordination to the nitrogen atom and softer metals preferring the sulfur atom.[1]

Concurrently, the N,N-dimethylacetamide (DMAc) fragment is known to coordinate to metal ions, particularly lanthanides and actinides, through its carbonyl oxygen atom.[2][3] The presence of both functionalities in iso-DMA opens up possibilities for intricate coordination geometries and novel supramolecular architectures.

This guide will first propose a viable synthetic route for the iso-DMA ligand. Subsequently, we will present a detailed comparative analysis of the crystal structures of two classes of analogous complexes to predict its coordination behavior:

  • Neptunyl(V) isothiocyanate complexes featuring coordinated N,N-dimethylacetamide. [2][3] These provide direct insight into the simultaneous coordination of both key functional groups.

  • Transition metal thiocyanate complexes with pyridine-2-carboxamide (picolinamide). These serve as excellent models for comparing the interplay between an isothiocyanate ligand and a covalently linked amide functionality in the coordination sphere.[1]

Experimental Methodologies: A Blueprint for Synthesis and Crystallization

The successful analysis of crystal structures begins with the synthesis of high-quality single crystals. This section provides detailed, self-validating protocols for the synthesis of the proposed iso-DMA ligand and the analogous complexes used for comparison.

Proposed Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide (iso-DMA)

The synthesis of iso-DMA can be logically approached from its corresponding primary amine, 2-amino-N,N-dimethylacetamide. The protocol is a two-step process, starting from a commercially available precursor.

Step 1: Synthesis of 2-amino-N,N-dimethylacetamide

This procedure is adapted from established methods for the synthesis of this amine.[4]

  • Materials: Boc-glycine, dimethylamine hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve Boc-glycine (1 eq.), dimethylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add TEA (2.5 eq.) dropwise to the stirred solution.

    • Add EDC (1.2 eq.) portion-wise and allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected 2-amino-N,N-dimethylacetamide.

    • Dissolve the crude product in DCM and add an excess of TFA (5-10 eq.).

    • Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure. The resulting crude 2-amino-N,N-dimethylacetamide (as the TFA salt) can be purified or used directly in the next step after neutralization.

Step 2: Conversion to 2-Isothiocyanato-N,N-dimethylacetamide

This protocol utilizes a common method for the synthesis of isothiocyanates from primary amines.[5]

  • Materials: 2-amino-N,N-dimethylacetamide, Carbon disulfide (CS₂), Triethylamine (TEA), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-amino-N,N-dimethylacetamide (1 eq.) in DCM.

    • Add TEA (2.2 eq.) and cool the mixture to 0 °C.

    • Add CS₂ (1.5 eq.) dropwise and stir the reaction at room temperature for 2-3 hours to form the dithiocarbamate salt in situ.

    • Add the desulfurizing agent, DMT/NMM/TsO⁻ (1.1 eq.), and continue stirring at room temperature for an additional 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-isothiocyanato-N,N-dimethylacetamide.

Synthesis and Crystallization of Analogous Complexes

The following protocols are derived from the literature and provide a basis for obtaining single crystals suitable for X-ray diffraction analysis.

Protocol 2.2.1: Synthesis of [Co(NCS)₂(pia)₂] (pia = picolinamide) [1]

  • Materials: Cobalt(II) nitrate hexahydrate, Potassium thiocyanate (KSCN), Picolinamide, Methanol.

  • Synthesis:

    • Dissolve cobalt(II) nitrate hexahydrate (1 mmol) in methanol (10 mL).

    • In a separate flask, dissolve KSCN (2 mmol) in methanol (10 mL).

    • Add the KSCN solution to the cobalt nitrate solution with stirring. A precipitate of KNO₃ will form.

    • Filter off the KNO₃ precipitate to obtain a solution of cobalt(II) thiocyanate.

    • Dissolve picolinamide (2 mmol) in methanol (10 mL) and add it to the cobalt(II) thiocyanate filtrate.

  • Crystallization:

    • Slowly evaporate the resulting solution at room temperature.

    • Pink-red crystals suitable for X-ray diffraction will form over several days.

Protocol 2.2.2: Synthesis of [(NpO₂)(4'-Ph-Terpy)(DMA)(NCS)]·DMA [2][3]

  • Materials: Np(V) stock solution in HCl, 4'-phenyl-2,2':6',2"-terpyridine (4'-Ph-Terpy), N,N-dimethylacetamide (DMAc), Ammonium thiocyanate (NH₄SCN).

  • Synthesis & Crystallization:

    • Evaporate an aliquot of the Np(V) stock solution to dryness.

    • Dissolve the residue in a solution of 4'-Ph-Terpy (1 eq.) in DMAc.

    • Add an excess of solid NH₄SCN to the solution.

    • Gently heat the mixture until all solids dissolve.

    • Filter the solution while hot and allow the filtrate to stand for slow evaporation at room temperature.

    • Crystals of the complex will form over a period of several days to weeks.

Comparative Crystal Structure Analysis

This section compares the crystallographic data of the selected analogous complexes to predict the structural features of complexes formed with iso-DMA .

Overview of Crystal Systems and Space Groups

A comparison of the fundamental crystallographic parameters provides a baseline for understanding the packing and symmetry of the complexes.

ComplexFormulaCrystal SystemSpace GroupRef.
[Co(NCS)₂(pia)₂]C₁₄H₁₂CoN₆O₂S₂MonoclinicP2₁/c[1]
[(NpO₂)(4'-Ph-Terpy)(DMA)(NCS)]·DMAC₃₁H₃₃N₅NpO₄SMonoclinicP2₁/n[2]
Predicted iso-DMA Complex[M(iso-DMA)ₓ(Y)ₙ]N/AN/A-

The prevalence of monoclinic space groups in the analogs suggests that iso-DMA complexes may also favor lower symmetry crystal systems due to the ligand's complex shape and potential for varied intermolecular interactions.

Coordination Environment and Ligand Binding Modes

The key to predicting the structure of iso-DMA complexes lies in understanding how its constituent parts, the isothiocyanate and amide groups, coordinate to a metal center.

The Isothiocyanate Moiety:

In both [Co(NCS)₂(pia)₂] and the Neptunyl complex, the thiocyanate ligand coordinates through its nitrogen atom (isothiocyanate mode).[1][2] This is expected for Co(II) and Np(V) as they are considered relatively hard metal ions. The M-N-C angle is a critical indicator of the coordination mode.

  • [Co(NCS)₂(pia)₂]: The Co-NCS bond is nearly linear, typical for N-coordination.[1]

  • [(NpO₂)(4'-Ph-Terpy)(DMA)(NCS)]·DMA: The Np-NCS bond is also characteristic of an isothiocyanate binding mode.[2]

Prediction for iso-DMA: For first-row transition metals and actinides, iso-DMA is strongly predicted to coordinate in an N-bound fashion through its isothiocyanate group.

The Amide Moiety:

  • [(NpO₂)(4'-Ph-Terpy)(DMA)(NCS)]·DMA: In this complex, the DMAc molecule coordinates directly to the neptunium center via its carbonyl oxygen atom.[2] This demonstrates the strong donor capability of the amide oxygen.

  • [Co(NCS)₂(pia)₂]: The picolinamide ligand acts as a bidentate chelate, coordinating through both its pyridine nitrogen and its carbonyl oxygen.[1]

Prediction for iso-DMA: The iso-DMA ligand possesses a flexible alkyl chain between the isothiocyanate and the amide group. This flexibility could allow it to act as a bidentate N,O-chelating ligand, forming a stable 5- or 6-membered ring with the metal center.

Diagram 1: Predicted Chelating Coordination of iso-DMA

G cluster_ligand M M N1 N M->N1 M-N bond O1 O M->O1 M-O bond C1 C N1->C1 C2 CH₂ N1->C2 S1 S C1->S1 C3 C=O C2->C3 N2 N C3->N2 C3->O1 Me1 CH₃ N2->Me1 Me2 CH₃ N2->Me2

Caption: Predicted bidentate N,O-chelation of iso-DMA to a metal center (M).

Comparative Bond Lengths and Angles

A quantitative comparison of bond parameters from the analogous structures allows for a more precise prediction for iso-DMA complexes.

Parameter[Co(NCS)₂(pia)₂][1][(NpO₂)(terpy)(DMA)(NCS)][2]Predicted [M(iso-DMA)₂]
M–N (isothiocyanate)~2.09 Å~2.50 Å2.1 - 2.5 Å
M–O (carbonyl)~2.12 Å (picolinamide)~2.43 Å (DMAc)2.1 - 2.4 Å
M–N–C (angle)~167°~170°~165-175°
Chelate Bite Angle~77° (N-M-O)N/A~80-90° (N-M-O)

The significant difference in bond lengths between the cobalt and neptunium complexes is attributed to the larger ionic radius of Np(V). For a first-row transition metal complex with iso-DMA , bond lengths are expected to be in the range observed for the cobalt-picolinamide complex.

Supramolecular Interactions: The Role of Hydrogen Bonding

In the absence of strong intermolecular forces, the crystal packing is often dominated by hydrogen bonds.

  • In the crystal structure of [Co(NCS)₂(pia)₂], the amide N-H groups form hydrogen bonds with the sulfur atoms of the thiocyanate ligands of adjacent molecules (N-H···S).[1]

  • Complexes with isonicotinamide also show extensive N-H···S and N-H···O hydrogen bonding networks, which dictate the final three-dimensional structure.[6][7][8][9]

Prediction for iso-DMA: The iso-DMA ligand lacks the N-H donors present in picolinamide or isonicotinamide. Therefore, its supramolecular chemistry will likely be governed by weaker C-H···O and C-H···S interactions. This could lead to less dense packing and potentially different crystal symmetries compared to its N-H containing analogs.

Diagram 2: Experimental Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement A Synthesize Ligand (e.g., iso-DMA) B Synthesize Complex (Metal Salt + Ligand) A->B C Grow Single Crystals (Slow Evaporation) B->C D Mount Crystal C->D E Collect Diffraction Data D->E F Process Data (Integration & Scaling) E->F G Solve Structure (e.g., Direct Methods) F->G H Refine Structure (Least-Squares) G->H I Validate & Analyze (Bond Lengths, Angles, Packing) H->I J J I->J Publish & Deposit Data (e.g., CCDC)

Caption: Standard workflow from synthesis to final crystal structure analysis.

Conclusion and Outlook

While the crystal structure of a 2-isothiocyanato-N,N-dimethylacetamide complex has yet to be experimentally determined, a robust comparative analysis of analogous structures provides a strong predictive foundation. Based on the available evidence, it is hypothesized that iso-DMA will primarily act as a bidentate, N,O-chelating ligand with first-row transition metals, coordinating through the isothiocyanate nitrogen and the amide oxygen. The resulting complexes are likely to exhibit bond lengths and angles comparable to those found in similar cobalt(II) and nickel(II) picolinamide complexes.

The lack of N-H donors in iso-DMA suggests that its crystal packing will be influenced by weaker intermolecular forces than those observed in analogous structures with primary or secondary amides. This guide provides not only a predictive structural model but also the necessary experimental protocols to synthesize the iso-DMA ligand and its metal complexes, paving the way for future experimental validation of these hypotheses. The structural insights gained will be invaluable for the targeted design of novel functional materials and metallodrugs.

References

  • Kabel, J., Näther, C. (2016). Crystal structure of aquatris(isonicotinamide-κN)bis(thiocyanato-κN)cobalt(II) 2.5-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1272-1276. [Link]

  • Brites, M. J., et al. (2020). Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study. CrystEngComm, 22(3), 456-466. [Link]

  • Kabel, J., Näther, C. (2016). Crystal structure of tetrakis(isonicotinamide-κN)bis(thiocyanato-κN)cobalt(II)–isonicotinamide–ethanol (1/2/1). Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1251-1255. [Link]

  • Jess, I., Näther, C. (2016). Crystal structure of bis(isonicotinamide-κN1)bis(thiocyanato-κN)zinc. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 999-1002. [Link]

  • Popović, Z., et al. (2008). Thiocyanate complexes of the group 12 metals with pyridine-2-carboxamide: Synthesis and structural characterization. Polyhedron, 27(1), 210-222. [Link]

  • Swiątek, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2729. [Link]

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • German, K. E., et al. (2021). Neptunium(V) Isothiocyanate Complexes with 4′-Aryl-Substituted 2,2′:6′,2″-Terpyridines and N,N-Dimethylacetamide as Molecular Ligands. Inorganic Chemistry, 60(4), 2441–2452. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • PubMed. (2021). Neptunium(V) Isothiocyanate Complexes with 4'-Aryl-Substituted 2,2':6',2″-Terpyridines and N, N-Dimethylacetamide as Molecular Ligands. [Link]

Sources

Optimizing Elemental Analysis for 2-Isothiocyanato-N,N-dimethylacetamide: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of characterizing 2-isothiocyanato-N,N-dimethylacetamide , a reactive electrophile used in heterocycle synthesis and peptide sequencing applications.[1]

Executive Summary & Technical Context

2-isothiocyanato-N,N-dimethylacetamide (


, MW: 144.19  g/mol ) presents a unique analytical challenge.[1] As a bifunctional molecule containing a volatile isothiocyanate (-N=C=S) group and a polar dimethylacetamide moiety, it requires precise Elemental Analysis (EA) to confirm purity during drug development.

The "Standard" in this context refers to the calibration reference material used to tune the CHNS analyzer. Choosing the wrong standard for this high-nitrogen (19.4%), high-sulfur (22.2%) compound leads to matrix mismatch errors, incomplete combustion data, and costly re-synthesis.[1]

This guide objectively compares the three primary calibration standards—Sulfanilamide , BBOT , and Acetanilide —to determine which offers the highest fidelity for analyzing isothiocyanato-acetamides.[1]

The Analytical Challenge: Why Standard Selection Matters

For this specific analyte, the "Matrix Effect" is the primary source of error. The combustion dynamics of the isothiocyanate group (releasing


 and 

) differ from simple amides.
Physico-Chemical Profile of the Analyte
PropertyValueAnalytical Implication
Formula

High Heteroatom Content: N (~19%) and S (~22%) require a standard with similar high % composition.[1]
State Liquid/Low-melting SolidVolatility: Risk of mass loss before combustion. Requires liquid sealing (tin capsules).
Reactivity Electrophilic (-NCS)Stability: Hygroscopic; hydrolysis yields amine + COS. Samples must be analyzed immediately.

Comparative Analysis of Calibration Standards

The following table compares the performance of industry-standard reference materials when used to calibrate for 2-isothiocyanato-N,N-dimethylacetamide .

Table 1: Performance Matrix of Calibration Standards
FeatureSulfanilamide (Recommended)BBOT (Alternative)Acetanilide (Not Recommended)
Formula



% Nitrogen 16.27% (Match)6.51% (Low)10.36% (Medium)
% Sulfur 18.62% (Match)7.44% (Low)0.00% (None)
Combustion Type Rapid, exothermicSlow, controlledRapid
Suitability Excellent. Closely brackets the analyte's N (19%) and S (22%) content.Fair. Good for trace analysis, but requires large extrapolation for this analyte.Poor. Cannot calibrate for Sulfur.
Error Margin


N/A for S
Detailed Analysis
Option A: Sulfanilamide (The Gold Standard)

Sulfanilamide is the superior choice for this application. Its nitrogen and sulfur content aligns almost perfectly with the target molecule. By calibrating the detector response curve in the 15-25% range, you minimize linearity errors.

  • Pros: High S/N content, stable solid, non-hygroscopic.[1]

  • Cons: Requires careful weighing (electrostatic).

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

BBOT is often used for simultaneous CHNS calibration, but its S and N content is relatively low (<8%).[1]

  • Pros: Excellent stability, often used as a daily check standard.

  • Cons: Using a 7% S standard to quantify a 22% S analyte forces the calibration curve to extrapolate, magnifying any weighing errors by a factor of 3.

Option C: Acetanilide

While excellent for C/H/N, Acetanilide lacks sulfur.[1] It is unsuitable for full characterization of isothiocyanates unless coupled with a separate sulfur standard (like Methionine), which introduces multi-standard complexity.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, follow this optimized protocol for analyzing liquid/volatile isothiocyanates.

Step 1: Instrument Preparation[1][2]
  • Carrier Gas: Helium (99.999%), flow rate 120 mL/min.

  • Combustion Temp: 1020°C (Flash combustion).

  • Oxidation Boost: Inject 10 mL

    
     loop to ensure complete oxidation of the -NCS group.
    
Step 2: Sample Preparation (Crucial for Volatiles)
  • Use Tin Capsules for Liquids (smooth wall, flat bottom).

  • Tare the balance with an empty capsule.

  • Add 5-10 mg of Vanadium Pentoxide (

    
    )  powder to the capsule.
    
    • Reasoning: Sulfur-rich compounds can form stable sulfates in the ash.

      
       acts as a flux and strong oxidant to ensure quantitative conversion of all sulfur to 
      
      
      
      .
  • Micropipette 1.5 - 2.0 mg of 2-isothiocyanato-N,N-dimethylacetamide directly onto the

    
    .[1]
    
  • Cold Sealing: Use a manual press to cold-weld the tin capsule. Do not use heat sealing, as the analyte will degrade/evaporate.

Step 3: Calibration & Run Sequence[1]
  • Conditioning: Run 3 "Bypass" samples (unweighed standard) to saturate the adsorption columns.

  • Calibration: Run Sulfanilamide (K-factor determination) at 3 different weights (e.g., 1.0 mg, 1.5 mg, 2.0 mg).

  • Analyte: Run the target sample in triplicate.

  • Validation: Run BBOT as an "Unknown" to verify the calibration curve.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the correct standard and the chemical pathway during combustion.

EA_Workflow Start Analyte: 2-isothiocyanato-N,N-dimethylacetamide (High N, High S, Volatile) Decision Select Calibration Standard Start->Decision Sulf Sulfanilamide (%N≈16, %S≈18) Decision->Sulf Best Match (Recommended) BBOT BBOT (%N≈6, %S≈7) Decision->BBOT Too Low (Extrapolation Error) Acet Acetanilide (No Sulfur) Decision->Acet Missing S (Invalid) Prep Sample Prep: Add V2O5 Oxidant Cold-Seal in Tin Sulf->Prep Combustion Flash Combustion (1020°C + O2 Boost) Prep->Combustion Gases Gas Products: CO2, H2O, N2, SO2 Combustion->Gases Oxidation Result Data Output: %C, %H, %N, %S (Purity Confirmation) Gases->Result GC Separation

Figure 1: Analytical workflow and decision tree for selecting the optimal calibration standard.[1]

Comparison with Alternative Analytical Methods

While Elemental Analysis is the standard for bulk purity, it should be cross-validated with other techniques for this specific compound class.

MethodRole in CharacterizationProsCons
Elemental Analysis (CHNS) Purity & Composition Quantifies total S and N; detects trapped solvents or inorganic salts.[1]Destructive; requires precise weighing.
HPLC-UV/MS Identity & Impurities Separates hydrolysis byproducts (amines); confirms molecular weight.Requires specific column (C18) and buffer optimization to prevent degradation.
1H-NMR Structure Verification Confirms the N,N-dimethyl doublet and alpha-protons.[1]Cannot easily quantify elemental ratios or inorganic impurities.

References

  • Thermo Fisher Scientific. (2021). Smart Note: Optimization of Sulfur Analysis in Organic Matrices using FlashSmart Elemental Analyzer. Retrieved from

  • Elemental Microanalysis. (2023). Certified Reference Materials for Microanalysis: Sulfanilamide and BBOT Specifications. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Analytical Methods for Isothiocyanate Detection. Retrieved from

  • MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates. Molecules, 26(19). Retrieved from

  • PubChem. (2025). Compound Summary: 2-isothiocyanato-N,N-dimethylacetamide.[1] National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Associated Hazards

The isothiocyanate functional group is known for its reactivity and potential toxicity. Isothiocyanates can be toxic, corrosive, and pose a significant risk to aquatic ecosystems.[1][2] The N,N-dimethylacetamide component is a combustible liquid that is harmful upon inhalation or skin contact, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[3][4][5] Therefore, 2-isothiocyanato-N,N-dimethylacetamide must be treated as a hazardous waste stream.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[3][6]To protect against splashes and vapors that can cause severe eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber or Viton™), a lab coat, and closed-toe shoes.[6]To prevent skin contact, as the compound is likely to be harmful upon absorption through the skin.[4][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[4]To avoid inhalation of harmful vapors, especially in poorly ventilated areas.[4]

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of 2-isothiocyanato-N,N-dimethylacetamide should be approached with a clear and systematic process to ensure safety and compliance.

1. Waste Characterization and Segregation:

  • Hazardous Waste Identification: Based on the properties of its functional groups, 2-isothiocyanato-N,N-dimethylacetamide should be classified as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7][8] Incompatible chemicals can react violently or produce toxic gases.[9] Keep it separate from strong oxidizing agents, acids, bases, alcohols, and amines.[1][3]

2. Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or a commercial chemical absorbent.[10][11] Do not use combustible materials like sawdust.[12] Collect the absorbed material using non-sparking tools and place it in a suitable, sealable container for hazardous waste.[1][13] Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Containerization and Labeling:

  • Container Selection: Use a chemically-resistant container that can be tightly sealed. The original container is often the best choice.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-isothiocyanato-N,N-dimethylacetamide." Also, include any other information required by your local or institutional regulations.[8]

4. Storage of Waste:

Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[14] Keep it away from heat, sparks, and open flames.[3][4]

5. Final Disposal Route:

The primary and most appropriate method for the disposal of 2-isothiocyanato-N,N-dimethylacetamide is through a licensed and certified hazardous waste disposal company.[8] These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound manner, often through high-temperature incineration.[9]

Do not, under any circumstances, dispose of this chemical down the drain or in regular trash. [7][12] This can lead to the contamination of water systems and pose a significant environmental hazard.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-isothiocyanato-N,N-dimethylacetamide.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Have 2-isothiocyanato-N,N-dimethylacetamide waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate from Incompatible Chemicals characterize->segregate containerize Place in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Sources

Personal protective equipment for handling 2-isothiocyanato-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 2-isothiocyanato-N,N-dimethylacetamide

As a highly reactive bifunctional molecule, 2-isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9) requires stringent operational oversight. This compound combines an electrophilic isothiocyanate (-N=C=S) group with a polar aprotic N,N-dimethylacetamide (DMAc) backbone. While this structure makes it highly valuable for targeted bioconjugation and synthetic chemistry, it also presents severe occupational hazards.

This guide provides the mechanistic rationale and self-validating protocols required to handle, quench, and dispose of this chemical safely.

Mechanistic Basis of Hazard

To handle this chemical safely, you must understand why it is dangerous. Isothiocyanates are potent haptens. Under physiological conditions, the electrophilic central carbon of the isothiocyanate group reacts rapidly with nucleophiles[1].

If exposed to unprotected skin or the respiratory tract, the chemical covalently binds to the primary amines of lysine and the thiols of cysteine on endogenous proteins[1]. This process, known as haptenation, creates immunogenic complexes that are processed by dendritic cells, triggering a severe, delayed T-lymphocyte mediated Type IV hypersensitivity reaction (allergic contact dermatitis or occupational asthma)[2]. Furthermore, the DMAc backbone acts as a solvent-like penetration enhancer, accelerating the delivery of the hapten deep into the stratum corneum.

Mechanism Chem 2-isothiocyanato-N,N-dimethylacetamide (Electrophilic -N=C=S) Skin Unprotected Exposure (Skin/Respiratory Tract) Chem->Skin Safety Failure Quench Chemical Quenching (Addition of 1M Ethanolamine) Chem->Quench Standard Protocol Protein Protein Haptenation (Covalent binding to Cys/Lys) Skin->Protein Sensitization Type IV Hypersensitivity (Severe Contact Dermatitis) Protein->Sensitization Thiourea Stable Thiourea Derivative (Non-Electrophilic) Quench->Thiourea Safe Safe Hazardous Waste Disposal Thiourea->Safe

Fig 1: Reaction pathways of the chemical: Biological hazard vs. chemical quenching.

Mandatory PPE Matrix

Because of the compound's high sensitization potential and permeation characteristics, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Rationale
Primary Gloves (Inner) Nitrile (4-6 mil)Provides baseline dexterity and immediate tactile feedback during delicate workflows.
Secondary Gloves (Outer) Butyl Rubber or Thick Nitrile (>8 mil)The DMAc moiety acts as a solvent/penetration enhancer. Butyl rubber prevents rapid permeation of the aprotic backbone into the inner glove.
Eye & Face Protection Chemical Splash Goggles + Full Face ShieldIsothiocyanates are severe lachrymators. A face shield prevents aerosolized haptenation of facial mucous membranes.
Body Protection Flame-Resistant (FR), Fluid-Repellent Lab CoatPrevents absorption of spills. Standard cotton coats can absorb the chemical, holding the sensitizer against the skin.
Respiratory Class IIB Fume Hood (Sash <18")Prevents inhalation of volatile electrophiles, mitigating the risk of severe respiratory sensitization.

Operational Workflow: Step-by-Step

Every protocol must act as a self-validating system. By preparing your decontamination solutions before opening the chemical, you ensure an immediate response capability.

Phase 1: Pre-Operational Setup

  • Ventilation Verification : Ensure the fume hood is operational with a face velocity of 80–100 fpm. Never handle this compound on an open bench.

  • Quench Preparation : Pre-mix a 1M ethanolamine or 10% ammonium hydroxide solution in a secondary container.

  • Zone Isolation : Clear the hood of unnecessary clutter to prevent cross-contamination and establish a designated "hot zone" for active handling.

Phase 2: PPE Donning (The "Outside-In" Method)

  • Base Layer : Put on the fluid-repellent lab coat. Ensure cuffs are fully extended to the wrists.

  • Primary Gloving : Don the 4-6 mil nitrile gloves. Pull the cuffs under the sleeves of the lab coat.

  • Secondary Gloving : Don the >8 mil butyl rubber outer gloves. Pull these cuffs over the sleeves of the lab coat to create a continuous, overlapping barrier[3].

  • Facial Protection : Equip chemical splash goggles and lower the face shield.

Phase 3: Handling & Execution

  • Vessel Opening : Open the chemical container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Transfer : Use positive-displacement pipettes or dedicated glass syringes for liquid transfers to prevent aerosolization and vapor lock.

  • Sealing : Immediately re-seal the primary container after use using PTFE-lined caps.

Phase 4: Doffing & Post-Operation Decontamination

  • In-Situ Decontamination : Wipe down the exterior of the sealed primary container and all utilized glassware with a wipe dampened in the pre-prepared quenching solution.

  • Outer Glove Removal : Remove the outer gloves using the "glove-to-glove, skin-to-skin" technique to avoid contaminating the inner gloves. Dispose of them in the solid hazardous waste bin[3].

  • Inner Glove Removal : Wash the inner gloved hands with an alcohol rub before removing them, then discard[3].

  • Final Wash : Wash bare hands and forearms thoroughly with soap and warm water.

Chemical Quenching & Disposal Plan

Unquenched isothiocyanates must never be disposed of in standard organic waste streams, as they can react unpredictably with other waste components or expose downstream waste-handling personnel to sensitizers.

SOP for Neutralization:

  • Reagent Addition : To any residual 2-isothiocyanato-N,N-dimethylacetamide (including reaction byproducts or spills), slowly add a 10-fold molar excess of the pre-prepared 1M ethanolamine solution[4].

  • Agitation & Incubation : Stir the mixture gently for 30–60 minutes in the fume hood.

    • Causality: The primary amine of ethanolamine executes a nucleophilic attack on the electrophilic carbon of the isothiocyanate. This covalent modification neutralizes the reactivity of the molecule, forming a stable, water-soluble thiourea derivative[1].

  • Verification : The reaction is complete when the distinct, pungent odor of the isothiocyanate dissipates (do not actively sniff; rely on the established 60-minute incubation time and molar excess).

  • Disposal : Transfer the neutralized thiourea solution to a properly labeled hazardous organic waste carboy.

References

  • The pilosebaceous unit--a phthalate-induced pathway to skin sensitization Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy Source: Scientific Reports / ResearchGate URL:[Link]

  • Standard Operating Procedure for Personal Protective Equipment for CL2 Laboratories Source: Nipissing University URL:[Link]

  • Rapid purification by polymer supported quench (WO1997042230A1)

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.